Product packaging for Lipoxin A4 methyl ester(Cat. No.:)

Lipoxin A4 methyl ester

Cat. No.: B121905
M. Wt: 366.5 g/mol
InChI Key: UBPCKDCSZPRQJP-QDCMSWGPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Specialized Pro-Resolving Lipid Mediators (SPMs)

Specialized Pro-Resolving Mediators are a class of bioactive lipids derived from polyunsaturated fatty acids (PUFAs) through the action of enzymes like lipoxygenases, cyclooxygenases, and cytochrome P450 monooxygenases. mdpi.comwikipedia.org These molecules are not immunosuppressive; rather, they actively promote resolution by halting neutrophil infiltration, stimulating the clearance of apoptotic cells and debris by macrophages (a process known as efferocytosis), and promoting tissue repair and regeneration. acs.orgnih.govannualreviews.org The SPM family is diverse and includes lipoxins, resolvins, protectins, and maresins, each with distinct structures and specific roles in the resolution of inflammation. bodybio.co.uk A failure in the production or signaling of SPMs is increasingly associated with chronic inflammatory diseases, highlighting their potential as therapeutic targets. acs.orgnih.gov

Elucidation of Lipoxin A4's Role in Inflammatory Resolution

Lipoxin A4 (LXA4) was one of the first identified "braking signals" of inflammation. frontiersin.org It is endogenously generated from arachidonic acid and exerts potent anti-inflammatory and pro-resolving actions. bioscientifica.com LXA4's biological activities are multifaceted and include:

Inhibition of Neutrophil Action : It curtails the recruitment, infiltration, and activation of neutrophils at the site of inflammation. nih.gov

Stimulation of Monocyte and Macrophage Activity : LXA4 promotes the migration of monocytes and enhances the phagocytic capacity of macrophages for apoptotic cells and pathogens. acs.orgnih.gov

Modulation of Cytokine and Chemokine Production : It down-regulates the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, while promoting the release of anti-inflammatory cytokines like IL-10. acs.org

Tissue Repair and Homeostasis : By activating pathways like the NRF2 antioxidant response, LXA4 contributes to suppressing fibrosis and promoting the restoration of tissue architecture. annualreviews.org

These actions are primarily mediated through the activation of a specific G-protein coupled receptor known as ALX/FPR2 (Formyl Peptide Receptor 2). acs.orgnih.gov

Genesis and Significance of Lipoxin A4 Methyl Ester as a Research Tool and Analog

Native Lipoxin A4 is susceptible to rapid metabolic inactivation in vivo, primarily through dehydrogenation by enzymes like 15-hydroxyprostaglandin dehydrogenase. bohrium.com This short half-life poses a challenge for its use in experimental settings. To overcome this limitation, chemically stable analogs have been synthesized.

This compound is a synthetic analog of LXA4 where the carboxylic acid group is converted to a methyl ester. medchemexpress.com This modification renders the molecule more lipid-soluble and serves as a prodrug form of LXA4. caymanchem.com Esterification is a common strategy to create analogs that resist rapid degradation, thereby prolonging their biological activity and making them more suitable for in vitro and in vivo research. bohrium.com The development of such stable analogs is crucial for investigating the therapeutic potential of the lipoxin pathway. bohrium.com

Rationale for Academic Investigation into this compound

The primary rationale for investigating this compound stems from the need for stable and reliable tools to probe the mechanisms of inflammatory resolution. The enhanced stability of the methyl ester compared to the native LXA4 allows researchers to:

Elucidate Biological Pathways : Conduct more controlled experiments to understand the downstream signaling events following the activation of the ALX/FPR2 receptor. bohrium.com

Investigate Therapeutic Potential : Evaluate the efficacy of activating the lipoxin pathway in various preclinical models of disease, such as renal ischemia-reperfusion injury, without the complication of rapid metabolic breakdown. researchgate.netnih.gov

Structure-Activity Relationship Studies : Use it as a basis for designing and synthesizing further generations of lipoxin analogs with improved potency and pharmacokinetic properties. bohrium.com

For instance, studies have utilized stable analogs like 15-epi-16-(para-fluorophenoxy)-lipoxin A4 methyl ester to demonstrate protective effects in experimental acute renal failure by modulating cytokine expression and neutrophil recruitment. nih.gov Research has also shown that this compound can attenuate neurotoxicity in cell culture models. acs.org The synthesis of various analogs, including the methyl ester of 15-oxo-LXA4, is undertaken to explore different facets of lipoxin bioactivity, including receptor-independent mechanisms. researchgate.netresearchgate.net

Research Findings on Lipoxin A4 and its Analogs

Finding Category Specific Observation Reference Compound(s) Implication
Anti-inflammatory Action Reduced plasma TNF-α and IL-6 concentrations in a sepsis model. LXA4, 15-epi-16-(para-fluorophenoxy)-lipoxin A4 methyl ester Demonstrates systemic anti-inflammatory effects. nih.gov
Pro-resolving Function Increased macrophage phagocytosis of apoptotic cells (efferocytosis). Lipoxin A4 Key mechanism for clearing inflammatory sites. nih.gov
Metabolic Stability Resisted rapid conversion by 15-hydroxyprostaglandin dehydrogenase. 15(R/S)-methyl-LXA4, 15-cyclohexyl-LXA4, 16-phenoxy-LXA4 Analogs are more stable than native LXA4 for research. bohrium.com
Receptor Interaction Elicits cellular responses via the ALX/FPR2 receptor. Lipoxin A4 and its stable analogs Confirms the primary receptor for lipoxin-mediated actions. nih.gov
Neuroprotection Attenuated ketamine-induced neurotoxicity in SH-SY5Y cells. This compound Suggests a potential role in protecting neuronal cells. acs.org
Renal Protection Provided functional and morphological protection in ischemic acute renal failure. 15-epi-16-(para-fluorophenoxy)-lipoxin A4 methyl ester Highlights therapeutic potential in kidney injury. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O5 B121905 Lipoxin A4 methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O5/c1-3-4-9-13-18(22)14-10-7-5-6-8-11-15-19(23)20(24)16-12-17-21(25)26-2/h5-8,10-11,14-15,18-20,22-24H,3-4,9,12-13,16-17H2,1-2H3/b7-5-,8-6+,14-10+,15-11+/t18-,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPCKDCSZPRQJP-QDCMSWGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC=CC(C(CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Lipoxins and Their Methyl Ester Analog

Endogenous Lipoxin Biosynthesis Pathways

The biosynthesis of lipoxins is primarily achieved through the enzymatic oxygenation of arachidonic acid (AA) by different lipoxygenase (LOX) enzymes. These pathways can occur within a single cell type but more commonly involve a coordinated effort between different cells in a process known as transcellular biosynthesis.

Arachidonic acid, a polyunsaturated fatty acid typically esterified in cell membrane phospholipids, is the primary precursor for lipoxin synthesis. researchgate.net The generation of lipoxins from arachidonic acid involves the sequential action of different lipoxygenase enzymes, primarily 5-LOX, 12-LOX, and 15-LOX. researchgate.net

One of the primary routes for lipoxin biosynthesis involves the sequential action of 15-LOX and 5-LOX. nih.gov This pathway is often initiated in cells such as epithelial cells, monocytes, or eosinophils, which can express 15-LOX, particularly when stimulated by cytokines like interleukin-4 (IL-4) or interleukin-13 (IL-13). atsjournals.org

The process begins with 15-LOX converting arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE). researchgate.netscielo.br This intermediate, 15-HETE, can then be released and taken up by neighboring leukocytes, such as neutrophils, which are rich in 5-LOX. atsjournals.org The neutrophil's 5-LOX then acts on 15-HETE to form an unstable epoxide intermediate, which is subsequently hydrolyzed to generate Lipoxin A4 and its isomer, Lipoxin B4. researchgate.netmdpi.com This pathway not only leads to the production of anti-inflammatory lipoxins but also simultaneously reduces the formation of pro-inflammatory leukotrienes. atsjournals.org

EnzymeCell Type (examples)SubstrateProduct
15-Lipoxygenase (15-LOX) Epithelial cells, Monocytes, EosinophilsArachidonic Acid15-HPETE -> 15-HETE
5-Lipoxygenase (5-LOX) Neutrophils15-HETELipoxin A4, Lipoxin B4

Another significant pathway for lipoxin biosynthesis involves the conversion of Leukotriene A4 (LTA4), an intermediate in the leukotriene synthesis pathway. In this route, neutrophils, which produce LTA4 from arachidonic acid via the action of 5-LOX, release this unstable epoxide. scielo.br The released LTA4 can then be taken up by adjacent platelets, which contain a highly active 12-lipoxygenase (12-LOX). atsjournals.orgnih.gov

Within the platelets, 12-LOX converts LTA4 into Lipoxin A4 and Lipoxin B4. atsjournals.orgreactome.org This transcellular pathway is particularly important within the vasculature, where close interactions between neutrophils and platelets are common during inflammation and thrombosis. atsjournals.orgphysiology.org This mechanism highlights how platelets, which cannot synthesize LTA4 themselves, can become major producers of anti-inflammatory lipoxins by utilizing an intermediate supplied by leukocytes. atsjournals.org

Transcellular biosynthesis is a key feature of lipoxin formation, requiring the interaction of at least two different cell types to complete the synthetic pathway. researchgate.net This intercellular communication allows for a localized and tightly regulated production of these potent anti-inflammatory mediators at sites of inflammation.

The interaction between neutrophils and platelets is a classic example of transcellular lipoxin synthesis. physiology.orgnih.gov During an inflammatory response, activated neutrophils generate and release LTA4. rupress.org Adherent platelets can then sequester this LTA4 and utilize their 12-LOX enzyme to convert it into LXA4 and LXB4. atsjournals.orgnih.gov This cooperative synthesis is a crucial mechanism for generating lipoxins in the bloodstream and at sites of vascular injury. atsjournals.org The simultaneous addition of stimuli for both neutrophils (e.g., fMLP) and platelets (e.g., thrombin) to co-incubations of these cells leads to the formation of both Lipoxin A4 and Lipoxin B4. nih.gov

Epithelial and endothelial cells are also significant contributors to lipoxin biosynthesis. Airway epithelial cells, for instance, can express 15-LOX and initiate the synthesis of 15-HETE from arachidonic acid. atsjournals.orgyoutube.com This 15-HETE can then be transferred to proximate neutrophils, which in turn use their 5-LOX to complete the synthesis of lipoxins. atsjournals.org This pathway is a primary source of lipoxins at mucosal surfaces. rupress.org

Endothelial cells can also participate in lipoxin formation. Following stimulation by certain cytokines, endothelial cells can generate intermediates that are then converted by leukocytes into lipoxins. researchgate.net This interaction at the blood vessel wall is critical for controlling leukocyte trafficking and vascular permeability during inflammation.

Interacting CellsInitiating Cell & EnzymeIntermediateReceiving Cell & EnzymeFinal Product
Neutrophil-Platelet Neutrophil (5-LOX)Leukotriene A4 (LTA4)Platelet (12-LOX)Lipoxin A4, Lipoxin B4
Epithelial-Neutrophil Epithelial Cell (15-LOX)15-HETENeutrophil (5-LOX)Lipoxin A4, Lipoxin B4

Transcellular Biosynthesis Mechanisms

Metabolic Fates and Stability Considerations for Lipoxin A4

Native Lipoxin A4 (LXA4), an endogenous specialized pro-resolving mediator derived from arachidonic acid, is subject to rapid enzymatic inactivation in vivo. mdpi.comnih.gov This swift metabolism limits its therapeutic window, necessitating the development of more stable analogs. mdpi.comnih.gov

The biological actions of LXA4 are tightly controlled through metabolic pathways that convert it into inactive products. The primary routes for this inactivation involve oxidation by specific enzymes. mdpi.com

A major pathway for the catabolism and bioinactivation of LXA4 is through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov This enzyme catalyzes the oxidation of the hydroxyl group at the carbon-15 (B1200482) position (C-15) of LXA4. nih.gov This enzymatic dehydrogenation converts LXA4 into its corresponding α,β-unsaturated ketone, 15-oxo-LXA4. nih.govnih.gov The formation of this 15-oxo metabolite effectively terminates the anti-inflammatory and pro-resolving activities of LXA4. nih.gov This inactivation process is highly efficient, with native LXA4 being degraded within minutes in cellular systems expressing 15-PGDH. researchgate.net The subsequent metabolite, 15-oxo-LXA4, can be further metabolized by prostaglandin (B15479496) reductase 2 (PTGR2), which reduces the C13-C14 double bond, rendering the resulting molecule, 13,14-dihydro-15-oxo-LXA4, non-electrophilic. nih.gov

EnzymeAction on Lipoxin A4Resulting MetaboliteEffect on Bioactivity
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)Oxidizes the C-15 hydroxyl group15-oxo-Lipoxin A4Inactivation of signaling
Prostaglandin Reductase 2 (PTGR2)Reduces the C13-C14 double bond of 15-oxo-LXA413,14-dihydro-15-oxo-LXA4Further metabolic conversion

Another significant pathway for the metabolic inactivation of lipoxins is ω-oxidation, a reaction catalyzed by members of the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com This process involves the hydroxylation of the terminal methyl group (the ω-carbon) of the fatty acid chain. nih.govresearchgate.net Specifically, CYP enzymes from the CYP4F and CYP4A subfamilies have been identified as key catalysts in the ω-hydroxylation of arachidonic acid and its derivatives. nih.govmdpi.com Research in rodent hepatocytes has shown that recombinant CYP4F enzymes can degrade Lipoxin A4 via ω-hydroxylation. nih.gov This metabolic step initiates the catabolism of the molecule, leading to its inactivation and subsequent elimination. nih.gov

The rapid inactivation of native LXA4 spurred the development of synthetic analogs with improved stability and pharmacokinetic profiles. nih.gov Lipoxin A4 methyl ester was designed to overcome the metabolic liabilities of the parent compound. nih.gov

This compound is a prodrug formulation of LXA4. mdpi.com A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. In this case, the addition of a methyl ester group to the carboxylic acid function of LXA4 increases its lipophilicity (lipid solubility). mdpi.com This enhanced lipid solubility can improve its ability to permeate cell membranes. nih.gov Once inside the cell or in vivo, endogenous esterase enzymes are expected to cleave the methyl ester, releasing the active LXA4 molecule. nih.gov

A primary goal in designing LXA4 analogs is to create molecules that are resistant to the rapid metabolic inactivation that plagues the native compound. nih.gov The modification at the carboxylic acid terminus to form the methyl ester provides a degree of protection against immediate recognition and degradation by metabolic enzymes. While the esterification itself is a key feature, the term "this compound" is often used in research to denote a more stable synthetic analog that may incorporate other structural modifications to specifically hinder enzymatic attack. nih.gov For instance, analogs have been specifically designed to resist dehydrogenation by 15-PGDH and degradation via ω-oxidation. mdpi.com Studies comparing the metabolic rates have shown that while LXA4 is degraded rapidly, certain synthetic analogs, including esterified versions, exhibit significantly enhanced resistance to conversion by enzymes like 15-PGDH. researchgate.net

Comparison of Native LXA4 and LXA4 Methyl Ester Analog
CharacteristicNative Lipoxin A4 (LXA4)This compound (Analog)
Chemical FormCarboxylic AcidMethyl Ester (Prodrug)
Lipid SolubilityLowerHigher
Metabolic StabilityLow (rapidly inactivated by 15-PGDH and ω-oxidation)High (designed to resist rapid metabolic conversion)
BioactivationN/A (already active)Requires in vivo cleavage of ester to release active LXA4

Molecular Receptors and Signal Transduction Mechanisms of Lipoxin A4 Methyl Ester

Lipoxin Receptor Engagement and Characterization

The biological activities of Lipoxin A4 and its analogs are predominantly mediated through their interaction with specific G protein-coupled receptors (GPCRs). The characterization of these receptors is crucial to understanding the therapeutic potential of Lipoxin A4 methyl ester.

Formyl Peptide Receptor 2 (FPR2/ALX) as the Primary Receptor for Lipoxin A4 and Analogs

The Formyl Peptide Receptor 2, also known as ALX/FPR2, is widely recognized as the primary receptor for Lipoxin A4 and its synthetic analogs. nih.gov This receptor is a member of the formyl peptide receptor family and is expressed on various cell types, including leukocytes, epithelial cells, and endothelial cells. nih.gov The binding of LXA4 to FPR2/ALX is considered a key event in the initiation of anti-inflammatory and pro-resolving signaling pathways. annualreviews.org

The interaction between LXA4 and FPR2/ALX is complex and can lead to diverse biological outcomes. The receptor's ability to bind a wide range of structurally distinct ligands, including lipids, peptides, and proteins, contributes to its multifaceted role in regulating inflammatory responses. nih.gov While FPR2/ALX is the most extensively studied receptor for LXA4, some research suggests that other receptors may also be involved in mediating the effects of lipoxins. dntb.gov.ua

Ligand Binding Dynamics and Receptor Activation by this compound

The binding of Lipoxin A4 to FPR2/ALX is a high-affinity interaction that is thought to occur at the extracellular loop III and the seventh transmembrane domain of the receptor. nih.gov This binding event is believed to induce a conformational change in the receptor, which in turn triggers downstream signaling cascades. nih.gov The activation of FPR2/ALX by its ligands can lead to the recruitment of various intracellular effector proteins, resulting in a range of cellular responses. nih.gov

However, there is a growing body of evidence that challenges the traditional understanding of the interaction between Lipoxin A4 analogs and FPR2/ALX. A 2024 study reported that synthetic Lipoxin A4 and the membrane-permeable 15-oxo-LXA4 methyl ester did not exhibit any ligand activity for the FPR2 receptor in a GTPγS binding assay. nih.gov This research suggests that the anti-inflammatory effects of the 15-oxo-LXA4 metabolite may be mediated through an FPR2-independent mechanism. nih.gov This finding introduces a significant point of contention in the field and highlights the need for further investigation into the precise molecular interactions between this compound and its cellular targets.

The activation of FPR2/ALX can also be influenced by the formation of receptor dimers. Research has shown that FPR2/ALX can form both homodimers and heterodimers with other formyl peptide receptors, such as FPR1. annualreviews.orgnih.gov The specific nature of these dimers can be influenced by the activating ligand and can lead to distinct downstream signaling events. For instance, the binding of certain ligands may favor the formation of ALX homodimers, leading to the activation of specific anti-inflammatory pathways. nih.gov

Partial Agonist/Antagonist Properties of this compound on FPR2-mediated Gene Expression in vitro

The functional outcome of this compound's interaction with FPR2/ALX can be nuanced, with the compound potentially acting as a partial agonist or antagonist depending on the cellular context and the specific gene being regulated. In vitro studies have shown that Lipoxin A4 can modulate the expression of various genes involved in inflammation. For example, in M1 polarized macrophages, Lipoxin A4 has been shown to decrease the gene expression of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β. researchgate.net Conversely, in M2 macrophages, it can increase the expression of the anti-inflammatory cytokine IL-10. researchgate.net

The table below summarizes the findings of an in vitro study on the effect of Lipoxin A4 on cytokine gene expression in polarized THP-1-derived macrophages.

Cell TypeCytokine GeneEffect of Lipoxin A4
M1 MacrophagesIL-6Decreased expression
M1 MacrophagesTNF-αDecreased expression
M1 MacrophagesIL-1βDecreased expression
M2 MacrophagesIL-10Increased expression

It is important to note that while these studies provide valuable insights into the immunomodulatory effects of Lipoxin A4, more research is needed to specifically characterize the partial agonist/antagonist properties of this compound on FPR2-mediated gene expression. The recent findings suggesting an FPR2-independent mechanism for a metabolite of this compound further complicate the interpretation of these effects and underscore the need for a more comprehensive understanding of its molecular targets. nih.gov

Intracellular Signaling Cascades Modulated by this compound

The engagement of cell surface receptors by this compound initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. These pathways are critical in mediating the compound's anti-inflammatory and pro-resolving actions.

JAK/STAT Pathway Regulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade involved in the cellular response to cytokines and growth factors, playing a crucial role in inflammation and immune regulation.

Research has demonstrated that this compound can significantly influence the activation of the JAK2/STAT3 signaling pathway. Specifically, in a rat model of cerebral ischemia-reperfusion injury, treatment with this compound was found to inhibit the phosphorylation of both JAK2 and STAT3. nih.govnih.gov This inhibitory effect is thought to be a key mechanism underlying the neuroprotective and anti-inflammatory properties of the compound in this context. nih.gov

The mechanism by which this compound inhibits JAK2/STAT3 phosphorylation may involve the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3). nih.govnih.gov SOCS3 is a negative regulator of the JAK/STAT pathway, and its increased expression can lead to a dampening of the inflammatory response. nih.gov

The following table presents data from a study investigating the effects of this compound on the expression of phosphorylated JAK2 and STAT3 in the ischemic cortex of rats following cerebral ischemia-reperfusion injury.

Treatment Groupp-JAK2 Protein Expression (relative to control)p-STAT3 Protein Expression (relative to control)
Sham1.001.00
CIRI (Cerebral Ischemia-Reperfusion Injury)IncreasedIncreased
LXA4 ME + CIRIDecreased (compared to CIRI)Decreased (compared to CIRI)

These findings highlight the ability of this compound to modulate a critical intracellular signaling pathway involved in inflammation, providing a molecular basis for its observed therapeutic effects.

Modulation of Suppressors of Cytokine Signaling (SOCS) Family Proteins (SOCS2, SOCS3)

This compound influences the expression and function of the Suppressors of Cytokine Signaling (SOCS) family, a group of proteins that act as negative feedback inhibitors of cytokine signaling. Lipoxins have been shown to promote the expression of SOCS2, which is a key intracellular mediator of their anti-inflammatory effects. scielo.brnih.gov The induction of SOCS2 by lipoxins contributes to the control of pro-inflammatory responses. nih.gov

Furthermore, in the context of cerebral ischemia-reperfusion injury, this compound has been demonstrated to increase the expression of SOCS3. scielo.brscielo.br The upregulation of SOCS3 is significant as it interacts with and inhibits the phosphorylation of Janus kinase 2 (JAK2), thereby dampening the JAK/STAT signaling pathway and suppressing the expression of inflammatory cytokines. scielo.brscielo.br This negative regulation of the JAK2/STAT3 pathway via SOCS3 is a crucial mechanism for the neuroprotective effects of this compound. scielo.br

Nuclear Factor Kappa B (NF-κB) Signaling Inhibition

A primary anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor Kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and matrix metalloproteinases (MMPs). nih.gov

In a rat model of intracerebral hemorrhage, treatment with this compound was found to reduce early brain injury by inhibiting the NF-κB-dependent activation of MMP-9. nih.gov This inhibition leads to a decrease in the disruption of the blood-brain barrier and a reduction in cerebral edema. nih.gov By suppressing NF-κB activity, this compound effectively downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govfrontiersin.org

Table 1: Effect of this compound on NF-κB Signaling

Model System Key Findings Reference
Rat model of intracerebral hemorrhage Reduced expression of NF-κB and MMP-9, leading to decreased brain injury and preserved blood-brain barrier integrity. nih.gov
Mouse model of TiO2-induced arthritis Reduced activation of NF-κB in synovial fluid leukocytes, contributing to anti-inflammatory effects. nih.govfrontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

This compound also exerts its effects by modulating the activity of Mitogen-Activated Protein Kinase (MAPK) pathways, which are centrally involved in cellular responses to a variety of stimuli and play a key role in inflammation.

The binding of lipoxins to their G-protein coupled receptors can trigger downstream signaling cascades involving the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways. scielo.br The specific modulation of these pathways can be context-dependent. For instance, in a rat model of non-compressive lumbar disc herniation, Lipoxin A4 was shown to attenuate pain by inhibiting the activation of spinal ERK and JNK, while not affecting p38. nih.gov Conversely, in a mouse model of collagen-induced arthritis, Lipoxin A4 protected against the disease by inhibiting the p38 MAPK signaling pathway. nih.gov Furthermore, Lipoxin A4 has been found to inhibit the 17β-estradiol-induced phosphorylation of p38 MAPK in human endometriotic stromal cells. nih.gov

This compound can ameliorate cognitive deficits induced by chronic cerebral hypoperfusion through the activation of the ERK/Nrf2 signaling pathway. frontiersin.orgnih.gov This activation suggests a crosstalk between the MAPK and Nrf2 pathways, where ERK activation contributes to the nuclear translocation and subsequent activity of Nrf2, a key regulator of antioxidant responses. nih.gov

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway Activation

A significant mechanism of action for this compound involves the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway. nih.govmssm.edu Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, with HO-1 being a prominent target. nih.gov

Lipoxin A4 has been shown to induce the expression and nuclear translocation of Nrf2, leading to the upregulation of HO-1. nih.govmssm.edu This activation of the Nrf2 pathway helps to mitigate oxidative stress and inflammation. nih.govmssm.edu For example, in cultured cortical astrocytes exposed to oxygen-glucose deprivation/reperfusion, Lipoxin A4 protected against cell damage by activating the Nrf2 pathway. nih.gov Similarly, in a model of Aspergillus fumigatus-stimulated human corneal epithelial cells, Lipoxin A4 alleviated inflammation by inhibiting pro-inflammatory mediators through the Nrf2/HO-1 signaling pathway. mssm.edu

Table 2: Research Findings on this compound and the Nrf2/HO-1 Pathway

Cell/Animal Model Effect of Lipoxin A4/Methyl Ester Outcome Reference
Cultured cortical astrocytes (oxygen-glucose deprivation/reperfusion) Induced Nrf2 expression and nuclear translocation, and HO-1 expression. Protection against cell damage and reduced oxidative stress. nih.gov
Human corneal epithelial cells (Aspergillus fumigatus-stimulated) Promoted the expression of Nrf2 and HO-1. Inhibition of pro-inflammatory mediators. mssm.edu
Rat model of chronic cerebral hypoperfusion Activated the ERK/Nrf2 signaling pathway. Amelioration of cognitive deficits. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

Lipoxins have been identified as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). mdpi.com PPARγ is a nuclear receptor that plays a critical role in the regulation of inflammation and metabolism. The agonistic activity of lipoxins on PPARγ contributes to their anti-inflammatory and neuroprotective effects. mdpi.com By binding to and activating PPARγ, lipoxins can modulate the expression of genes involved in inflammatory responses, thereby contributing to the resolution of inflammation. mdpi.com

Phosphatidylinositol 3-kinase (PI3K)/AKT Pathway Suppression (for 15-epi-Lipoxin A4)

The aspirin-triggered epimer of LXA4, 15-epi-Lipoxin A4, has been shown to exert its anti-inflammatory effects in part through the suppression of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and inflammation.

In human umbilical vein endothelial cells (HUVECs), tumor necrosis factor-alpha (TNF-α) is a potent inducer of tissue factor (TF), a key initiator of the coagulation cascade that is implicated in the pathology of venous thromboembolism. Research has demonstrated that 15-epi-LXA4 can significantly inhibit TNF-α-induced TF expression and activity. nih.gov The mechanism underlying this effect involves the suppression of PI3K/AKT signaling activation. nih.gov By inhibiting this pathway, 15-epi-LXA4 reduces the binding of the transcription factor NF-κB to the TF promoter, thereby downregulating TF expression. nih.gov The inhibitory role of 15-epi-LXA4 on this pathway is further substantiated by findings that a PI3K inhibitor enhances its effects, while a PI3K activator prevents them. nih.gov

Furthermore, in human neutrophils, 15-epi-LXA4 has been observed to reduce myeloperoxidase (MPO)-induced phosphorylation of Akt. nih.gov This action contributes to its pro-apoptotic effect on neutrophils, a key process in the resolution of inflammation. By overriding the anti-apoptotic signals generated by MPO through the Akt pathway, 15-epi-LXA4 facilitates the timely clearance of these inflammatory cells. nih.gov Lipoxins have also been noted to inhibit PDGF-induced cell proliferation by attenuating Akt phosphorylation. nih.gov

Cell TypeStimulusEffect of 15-epi-Lipoxin A4Downstream ConsequenceReference
Human Umbilical Vein Endothelial Cells (HUVECs)TNF-αSuppression of PI3K/AKT pathway activationReduced NF-κB binding to the tissue factor promoter, leading to decreased tissue factor expression and activity. nih.gov
Human NeutrophilsMyeloperoxidase (MPO)Reduced MPO-induced phosphorylation of AktPromotion of neutrophil apoptosis by attenuating survival signals. nih.gov

MerTK Signaling Mobilization

While this compound primarily acts on its own distinct receptors, there is an indirect but significant link to the Mer Tyrosine Kinase (MerTK) signaling pathway. MerTK is a receptor tyrosine kinase crucial for the process of efferocytosis, the clearance of apoptotic cells by phagocytes like macrophages. Efficient efferocytosis is a hallmark of the resolution phase of inflammation.

Research has shown that MerTK signaling in macrophages is mobilized to produce LXA4. nih.gov Activation of MerTK, for instance by its ligand Gas6 or by apoptotic cells, initiates a signaling cascade that promotes the synthesis of specialized pro-resolving mediators (SPMs), including lipoxins. nih.govrutgers.edu This pathway involves the suppression of calcium/calmodulin-dependent protein kinase II (CaMKII) activity, which in turn leads to an increased abundance of the nonphosphorylated, cytoplasmic form of 5-lipoxygenase (5-LOX), an essential enzyme for lipoxin biosynthesis. nih.govrutgers.edu

Therefore, the relationship between Lipoxin A4 and MerTK is characterized by MerTK acting upstream to drive the production of LXA4. This newly synthesized LXA4 can then act in an autocrine or paracrine manner to further promote the resolution of inflammation. This places MerTK as a key initiator of a pro-resolving feedback loop where its activation leads to the generation of lipoxins, which are themselves potent resolution agonists.

Cell TypeUpstream ActivatorSignaling PathwayOutcomeReference
MacrophagesMerTK activation (e.g., by apoptotic cells, Gas6)Suppression of CaMKII activity, leading to increased nonphosphorylated, cytoplasmic 5-LOXEnhanced biosynthesis and production of Lipoxin A4. nih.govnih.govrutgers.edu

Endocannabinoid System Interactions (CB1 Receptor Allosteric Enhancement)

A significant aspect of Lipoxin A4's mechanism of action involves its interaction with the endocannabinoid system. Specifically, LXA4 has been identified as an endogenous positive allosteric modulator of the cannabinoid receptor 1 (CB1). nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, and in doing so, they can alter the affinity and/or efficacy of the endogenous ligand. pnas.org

Lipoxin A4 does not compete with orthosteric CB1 receptor ligands but enhances the affinity of the endocannabinoid anandamide (B1667382) (AEA) for the receptor. nih.govresearchgate.net This potentiation of AEA signaling occurs both in vitro and in vivo. nih.govresearchgate.net For instance, in cells expressing the CB1 receptor, co-application of LXA4 with AEA leads to an enhanced inhibition of cAMP accumulation compared to AEA alone. pnas.org This finding suggests that LXA4 strengthens the cellular response to AEA by acting on the CB1 receptor. pnas.org

This allosteric enhancement has important physiological implications, particularly in the central nervous system where the CB1 receptor is highly expressed. pnas.org Studies have shown that LXA4 can exert CB1 receptor-dependent protective effects, such as in a mouse model of β-amyloid-induced spatial memory impairment. nih.govresearchgate.net This discovery of lipoxins as a class of endogenous allosteric modulators of CB1 receptors opens new avenues for the therapeutic exploitation of the endocannabinoid system. nih.govresearchgate.net

ReceptorInteraction TypeEffect on Endogenous Ligand (Anandamide)Functional OutcomeReference
Cannabinoid Receptor 1 (CB1)Positive Allosteric ModulationEnhances binding affinity of anandamide.Potentiates anandamide-induced signaling (e.g., inhibition of cAMP, K+ currents) and in vivo effects. nih.govresearchgate.netpnas.orgpnas.org

Crosstalk with Receptor Kinases (e.g., TGFβ-R1, PDGFR, EGFR)

Lipoxin A4 signaling pathways exhibit significant crosstalk with several receptor tyrosine kinases, thereby modulating cellular responses to growth factors involved in fibrosis and proliferation.

Transforming Growth Factor-β Receptor 1 (TGFβ-R1): TGF-β1 is a potent pro-fibrotic cytokine. Lipoxin A4 has been shown to attenuate TGF-β1-induced fibrotic responses in human proximal tubular epithelial cells. nih.gov The mechanism involves the upregulation of the microRNA let-7c by LXA4. nih.gov let-7c, in turn, targets and suppresses the expression of the TGFβ receptor type 1 (TGFβR1). By reducing the availability of this key receptor, LXA4 effectively dampens the downstream pro-fibrotic signaling cascade initiated by TGF-β1. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFR): Platelet-derived growth factor (PDGF) is a key mediator of cellular proliferation and matrix accumulation in conditions like progressive renal disease. In human renal mesangial cells, LXA4 has been found to modulate the expression of numerous PDGF-induced genes, including those for fibronectin, thrombospondin, and various collagens. nih.gov This suggests that LXA4 can interfere with the signaling pathways downstream of PDGFR activation, thereby mitigating the pro-fibrotic and proliferative effects of PDGF. nih.gov The indirect inhibition of cellular responses like mesangial proliferation and fibrosis through crosstalk with growth factor receptors represents a key anti-fibrotic mechanism of LXA4. researchgate.net

Receptor KinaseCell TypeEffect of Lipoxin A4Mechanism of CrosstalkReference
TGFβ-R1Human proximal tubular epithelial cellsAttenuates TGF-β1-induced pro-fibrotic gene expression.Upregulates microRNA let-7c, which targets and suppresses TGFβR1 expression. nih.gov
PDGFRHuman renal mesangial cellsModulates PDGF-induced pro-fibrotic gene expression.Inhibits downstream signaling pathways activated by PDGF, reducing matrix accumulation. nih.govresearchgate.net

FPR1-FPR2 Heterodimerization Dynamics

Lipoxin A4 and its analogs primarily signal through the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). FPR2 is a G protein-coupled receptor that can form both homodimers and heterodimers with other receptors, including FPR1. This dimerization adds a layer of complexity to its signaling capabilities.

Anti-inflammatory and pro-resolving agonists, including Lipoxin A4, have been shown to promote the heterodimerization of FPR1 and FPR2. nih.gov This ligand-induced dimerization can lead to distinct downstream signaling events compared to the activation of the individual monomeric receptors. For example, it has been proposed that the peptide Ac2-26, which also signals through FPR2, evokes ALX/FPR1 dimerization to activate the JNK/caspase-3 pathway, leading to neutrophil apoptosis. pnas.org

The formation of these heterodimers could serve as a mechanism to fine-tune the inflammatory response. By sequestering FPR1, which is often associated with pro-inflammatory signaling, into a heterodimer with the pro-resolving FPR2, LXA4 may effectively reduce the amount of FPR1 available for activation by pro-inflammatory agonists. nih.gov This represents a potential mechanism by which FPR2 agonists can actively suppress inflammatory signaling. nih.gov However, the precise signaling consequences of LXA4-induced FPR1-FPR2 heterodimerization are still an area of active investigation.

ReceptorsEffect of Lipoxin A4Proposed Downstream SignalingPotential ConsequenceReference
FPR1 and FPR2/ALXPromotes heterodimerization.Activation of specific pathways (e.g., JNK/caspase-3) leading to apoptosis.Reduces availability of pro-inflammatory FPR1 and enhances pro-resolving signaling. nih.govpnas.org

Cellular and Physiological Mechanisms of Action of Lipoxin A4 Methyl Ester

Anti-Inflammatory Modulations

The anti-inflammatory properties of Lipoxin A4 methyl ester are multifaceted, involving the precise regulation of inflammatory mediators and the control of leukocyte behavior. scielo.br This compound acts as a "braking signal" in inflammation, effectively suppressing the cardinal signs of the inflammatory response. nih.gov

A central mechanism of this compound's anti-inflammatory action is its ability to modulate the balance of pro- and anti-inflammatory cytokines. It effectively recalibrates the cytokine environment at sites of inflammation, shifting it from a pro-inflammatory to a pro-resolving state.

This compound and its analogs have been shown to significantly reduce the expression and release of key pro-inflammatory cytokines. researchgate.net Studies using stable analogs demonstrate potent inhibition of Tumor Necrosis Factor-alpha (TNF-α)-initiated responses. frontiersin.org For instance, the analog 15R/S-methyl-LXA4 inhibited TNF-α-stimulated Interleukin-1 beta (IL-1β) release from human polymorphonuclear leukocytes by approximately 60% at a concentration of 100 nM. frontiersin.org This inhibition is partly due to the downregulation of IL-1β gene expression. frontiersin.org Similarly, in models of arthritis, LXA4 reduced the levels of TNF-α, IL-1β, and Interleukin-6 (IL-6). nih.gov The compound can inhibit the production of these cytokines by suppressing the activation of transcription factors like Nuclear Factor-kappa B (NF-κB). nih.govnih.gov

The interaction with Interferon-gamma (IFN-γ) appears to be indirect. IFN-γ has been identified as a potent inducer of the Lipoxin A4 receptor (LXA4R) on human enterocytes, suggesting it may sensitize cells to the anti-inflammatory actions of lipoxins. nih.gov Furthermore, LXA4 analogs can stimulate the production of IL-4, a cytokine that has been shown to inhibit hydrogen peroxide production by IFN-γ–treated monocytes. frontiersin.org this compound may also negatively regulate the JAK2/STAT3 signaling pathway, which is involved in the signal transduction of cytokines including IFN-γ and IL-6. nih.gov

Table 1: Effect of this compound and its Analogs on Cytokine Expression
CytokineEffectModel/Cell TypeSpecific FindingReference
IL-1βDownregulationHuman Polymorphonuclear Leukocytes~60% inhibition of TNF-α-stimulated release by 100 nM 15R/S-methyl-LXA4. frontiersin.org
IL-6DownregulationTiO2-Induced Arthritis in MiceSingle treatment with LXA4 reduced IL-6 levels in the knee joint. nih.gov
TNF-αDownregulationTiO2-Induced Arthritis in MiceSingle treatment with LXA4 reduced TNF-α levels in the knee joint. nih.gov
IFN-γIndirect ModulationHuman EnterocytesIFN-γ upregulates the Lipoxin A4 receptor, potentially sensitizing cells to LXA4 action. nih.gov
IL-10UpregulationTiO2-Induced Arthritis in MiceSingle treatment with LXA4 increased IL-10 production in the knee joint. nih.gov

This compound exerts significant control over the trafficking and function of leukocytes, particularly neutrophils, which are key drivers of acute inflammation. researchgate.net

A hallmark of Lipoxin A4 and its stable analogs is the potent inhibition of neutrophil recruitment to inflammatory sites. frontiersin.org Stable analogs of LXA4 have been shown to be powerful inhibitors of neutrophil infiltration in vivo. For example, in a murine air pouch model, the analog 15R/S-methyl-LXA4 inhibited TNF-α–stimulated leukocyte recruitment by 62%. frontiersin.org LXA4 is also a potent inhibitor of neutrophil chemotaxis in response to pro-inflammatory chemoattractants like leukotriene B4. nih.gov This action helps to limit the amplification of the inflammatory response that would otherwise be caused by a continued influx of neutrophils. frontiersin.org

Beyond preventing their arrival, this compound also modulates the behavior of leukocytes that are already present at a site of inflammation. It attenuates leukocyte activation and their adhesion to the vascular endothelium, which are critical steps in the inflammatory cascade. researchgate.net In the rat mesenteric microvasculature, stable LXA4 analogs markedly attenuated leukocyte rolling and adherence to endothelial cells. This effect was linked to the downregulation of P-selectin expression on the endothelium. Stable LXA4 analogs have been observed to consistently and significantly reduce both leukocyte rolling and adherence in mesenteric venules. researchgate.net

Table 2: Effect of this compound Analogs on Leukocyte Function
MechanismModel SystemSpecific FindingReference
Inhibition of Leukocyte InfiltrationMurine Air Pouch15R/S-methyl-LXA4 inhibited TNF-α–stimulated leukocyte recruitment by 62%. frontiersin.org
Inhibition of Neutrophil ChemotaxisIn Vitro Human PMNLXA4 and 15-epi-LXA4 are equipotent in inhibiting chemotaxis towards leukotriene B4. nih.gov
Attenuation of Leukocyte RollingRat Mesenteric Microvasculature16-phenoxy-LXA4-Me and 15-cyclohexyl-LXA4-Me significantly reduced L-NAME-induced leukocyte rolling. researchgate.net
Attenuation of Leukocyte AdherenceRat Mesenteric Microvasculature16-phenoxy-LXA4-Me and 15-cyclohexyl-LXA4-Me significantly reduced L-NAME-induced leukocyte adherence. researchgate.net

Leukocyte Trafficking and Function

Modulation of Monocyte Migration and Adhesion

Lipoxin A4 (LXA4) and its analogs, including the methyl ester form, are potent regulators of monocyte activity, which is a critical component of the inflammatory response. Research has demonstrated that LXA4 and Lipoxin B4 (LXB4) act as powerful stimuli for the migration and adherence of human monocytes. frontiersin.orgru.nl In assays measuring cell migration, LXA4 and LXB4 at concentrations of 10⁻⁷ M were shown to significantly increase monocyte movement. frontiersin.orgru.nl Their potency in stimulating chemotaxis is comparable to that of other well-known chemoattractants like the peptide formyl-methionyl-leucyl-phenylalanine (fMLP) and the chemokine macrophage inflammatory protein-1α (MIP-1α). frontiersin.org

Beyond migration, lipoxins also play a crucial role in monocyte adhesion, a key step in their recruitment to inflamed tissues. Studies have shown that LXA4 and LXB4 can rapidly and significantly stimulate the adherence of monocytes to extracellular matrix proteins such as laminin. frontiersin.orgru.nl The time course for this adhesion is swift, with effects apparent within the first five minutes of exposure, peaking between 10 and 20 minutes. frontiersin.org This rapid action underscores the role of lipoxins as immediate-response mediators in the inflammatory cascade. These findings establish that LXA4 and its related compounds are potent activators of fundamental monocyte functions, highlighting their importance in modulating the initial stages of inflammation. frontiersin.orgru.nl

Table 1: Effect of Lipoxin A4 on Monocyte Functions
FunctionObservationEffective ConcentrationReference Compound(s) for ComparisonSource(s)
Migration / ChemotaxisPotent stimulation of human monocyte migration.10⁻⁷ MfMLP, MIP-1α frontiersin.orgru.nl
AdhesionRapid and significant stimulation of monocyte adherence to laminin.10⁻⁷ MfMLP, LTB4 frontiersin.org
Inhibition of Natural Killer Cell Cytotoxicity

Lipoxin A4 and its more stable synthetic analog, this compound, have been identified as inhibitors of human natural killer (NK) cell cytotoxic activity. researchgate.net The methyl esters of both LXA4 and its isomer 6S-LXA have demonstrated greater potency in this inhibitory function than their corresponding free acids. researchgate.net This suggests that the esterification of the carboxyl group enhances the compound's biological activity in this specific context.

The mechanism by which this compound exerts its effect is distinct from other inhibitors of NK cell function. It does not interfere with the initial binding of NK cells to their target cells. researchgate.net Instead, its action occurs at a subsequent step in the cytotoxic process. Following the formation of NK-target cell conjugates, a critical event is the polarization of the NK cell's Golgi apparatus toward the target cell, which is necessary for the directed release of cytotoxic granules. In the presence of Lipoxin A4 or its methyl ester, this polarization is disrupted, and the Golgi apparatus remains randomly oriented within the NK cell. researchgate.net This disruption effectively blocks the cytotoxic cascade, preventing the NK cell from killing its target. This specific mode of action indicates that this compound may block cytotoxicity by interrupting the intracellular signals required for the precise orientation of the Golgi apparatus. researchgate.net

Table 2: Research Findings on this compound and NK Cell Cytotoxicity
ParameterFindingSource(s)
Potency ComparisonThe methyl ester of Lipoxin A4 is more potent than the free acid form in inhibiting NK cell cytotoxicity. researchgate.net
Mechanism of ActionInhibits the polarization of the NK cell Golgi apparatus towards the target cell, without affecting NK-target cell binding. researchgate.net
Cellular EffectDisrupts intracellular signals involved in the specific orientation of the Golgi, thereby blocking cytotoxicity. researchgate.net

Cellular Inflammatory Response Suppression

Attenuation of Astrocyte Activation and Proliferation

This compound plays a significant role in modulating the inflammatory responses within the central nervous system (CNS) by targeting astrocytes. Astrocytes, when activated by injury or inflammation, can contribute to neuronal damage. Studies have shown that this compound can attenuate astrocyte activation and proliferation, particularly in the context of cerebral ischemia-reperfusion injury. youtube.com This anti-inflammatory and neuroprotective effect is linked to its ability to regulate specific signaling pathways involved in the inflammatory cascade. youtube.com

One of the key mechanisms involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This compound has been found to influence the activation of JAK2 and STAT3, which are crucial for mediating inflammatory responses in astrocytes. youtube.com Furthermore, aspirin-triggered Lipoxin A4 (ATL), a related compound, has been shown to exert potent anti-inflammatory effects in astrocyte cultures stimulated with lipopolysaccharide (LPS). nih.gov ATL effectively inhibits the production of inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2. nih.gov It achieves this by suppressing the nuclear translocation of the NF-κB p65 subunit, a central regulator of inflammatory gene expression. nih.gov These findings collectively suggest that this compound and its analogs can effectively suppress neuroinflammation by inhibiting key pro-inflammatory signaling pathways in astrocytes. nih.gov

Inhibition of Microglia Activation and Pro-inflammatory Responses

Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. mdpi.com Lipoxin A4 and its analogs, such as 5(S), 6(R)-LXA4 methyl ester, have been shown to be effective inhibitors of microglial activation. mdpi.com In experimental models of focal cerebral ischemia, this Lipoxin A4 analogue attenuated inflammatory responses by inhibiting the activation of microglia in vivo. mdpi.com

The mechanism of action involves the modulation of pro-inflammatory mediator production. When microglia are exposed to inflammatory stimuli like lipopolysaccharide (LPS), they release a barrage of neurotoxic factors, including nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). mdpi.com Aspirin-triggered Lipoxin A4 (ATL) has been demonstrated to inhibit the LPS-induced production of these mediators in a concentration-dependent manner in murine microglial cells. mdpi.com This suppression of pro-inflammatory responses is achieved by inhibiting the activation of key signaling pathways like NF-κB and MAPKs. mdpi.com Furthermore, Lipoxin A4 can modulate microglia differentiation, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype, partly through the Notch signaling pathway.

Prevention of Fibroblast-Like Synoviocyte Pro-inflammatory Activation

In the context of inflammatory joint diseases such as rheumatoid arthritis, fibroblast-like synoviocytes (FLS) are key players that contribute to the perpetuation of inflammation and joint destruction. These cells, upon activation, produce pro-inflammatory cytokines and matrix-degrading enzymes. Lipoxin A4 has demonstrated therapeutic potential by directly targeting these cells.

Research has shown that Lipoxin A4 can inhibit the proliferation of synoviocytes. researchgate.net In models of arthritis, LXA4 treatment led to a decrease in the levels of critical pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), which are involved in the pathophysiology of rheumatoid arthritis. researchgate.net The presence of the Lipoxin A4 receptor (ALX/FPR2) on synovial tissues in patients with rheumatoid arthritis indicates that these tissues are a direct target for the anti-inflammatory actions of LXA4. The levels of LXA4 are significantly higher in the synovial fluid of rheumatoid arthritis patients compared to those with osteoarthritis, suggesting an endogenous attempt to resolve inflammation. mdpi.com By inhibiting the pro-inflammatory activation of FLS, Lipoxin A4 and its analogs can help to mitigate the inflammatory environment within the joint. researchgate.net

Pro-Resolving and Tissue Homeostasis Mechanisms

This compound is a member of a class of molecules known as specialized pro-resolving mediators (SPMs), which are critical for the active resolution of inflammation. Unlike traditional anti-inflammatory agents that primarily block the initial phases of inflammation, SPMs are involved in the termination of the inflammatory response, facilitating the return to tissue homeostasis. The resolution of inflammation is an active process, not a passive decay of pro-inflammatory signals.

The pro-resolving actions of lipoxins are multi-faceted. They actively limit the recruitment of neutrophils to the site of inflammation and prevent their further infiltration. They also promote the clearance of apoptotic neutrophils and cellular debris by macrophages, a process known as efferocytosis, which is essential for cleaning up the inflammatory site and preventing secondary tissue damage. Furthermore, lipoxins can modulate the phenotype of immune cells, such as polarizing macrophages towards an anti-inflammatory and pro-resolving state.

Beyond simply dampening inflammation, lipoxins contribute to tissue repair and regeneration, which are crucial for restoring normal function. By promoting the resolution of the inflammatory response, they help create an environment conducive to healing. These actions include inhibiting fibroblast proliferation and altering the production of the extracellular matrix, which can help prevent the development of fibrosis, a common consequence of chronic inflammation. In essence, Lipoxin A4 and its stable analogs like the methyl ester act as "braking signals" that not only stop inflammation but also actively engage cellular programs to restore tissue integrity and homeostasis.

Promotion of Macrophage Efferocytosis (Phagocytosis of Apoptotic Cells)

A cardinal feature of inflammation resolution is the efficient and non-phlogistic (non-inflammatory) clearance of apoptotic cells, particularly neutrophils, by macrophages—a process termed efferocytosis. Lipoxin A4 and its stable analogs, including the methyl ester, enhance this process. By stimulating macrophage efferocytosis, this compound facilitates the removal of cellular debris from the site of inflammation, thereby preventing the release of potentially damaging intracellular contents from necrotic cells and curtailing the inflammatory response. This action is crucial for preventing the progression to chronic inflammation.

Induction of M2-Like Macrophage Phenotypes

Macrophages exhibit remarkable plasticity and can be broadly categorized into pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. This compound plays a pivotal role in shifting the balance from a pro-inflammatory M1 state towards a pro-resolving M2-like phenotype. This polarization is characterized by a decrease in the production of pro-inflammatory cytokines and an increase in the secretion of anti-inflammatory mediators. This modulation of macrophage phenotype is a key mechanism by which this compound orchestrates the resolution of inflammation.

Restoration of Tissue Homeostasis Post-Inflammation

The culmination of the pro-efferocytotic and M2-polarizing effects of this compound is the restoration of tissue homeostasis. By promoting the clearance of apoptotic cells and skewing macrophage populations towards a resolving phenotype, this compound aids in the cessation of the inflammatory response and initiates tissue repair processes. Synthetic lipoxin analogs have been designed to resist rapid metabolic inactivation, thus prolonging their pro-resolving actions and enhancing their therapeutic potential in restoring tissue integrity following inflammation frontiersin.org.

Neuroprotective Actions

This compound has demonstrated significant neuroprotective effects in various models of neurological injury, including intracerebral hemorrhage and cerebral ischemia. Its protective mechanisms in the central nervous system are centered on mitigating oxidative stress, reducing neuronal cell death, and preserving the integrity of the blood-brain barrier.

Attenuation of Oxidative Stress and Lipid Peroxidation

In the context of cerebral ischemia, this compound has been shown to inhibit lipid peroxidation, a detrimental process involving the oxidative degradation of lipids that leads to cell membrane damage nih.gov. By reducing the production of lipid peroxidation products, this compound helps to preserve the structural and functional integrity of neurons under ischemic stress nih.govnih.gov. This anti-oxidative action is a key component of its neuroprotective profile.

Reduction of Neuronal Apoptosis

This compound exerts a potent anti-apoptotic effect on neurons. In a rat model of intracerebral hemorrhage, treatment with this compound significantly reduced the number of TUNEL-positive (apoptotic) cells in the brain tissue surrounding the hematoma nih.govnih.gov. Similarly, in a model of permanent focal cerebral ischemia, it decreased the number of apoptotic neurons nih.gov. This reduction in neuronal apoptosis is a critical factor in improving neurological outcomes following brain injury nih.govnih.govnih.gov.

Research Finding on Neuronal Apoptosis Reduction by this compound
In a rat model of intracerebral hemorrhage, high-dose this compound treatment significantly reduced the number of TUNEL-positive apoptotic cells in the perihematomal area. nih.govnih.gov
Administration of this compound in a rat model of permanent middle cerebral artery occlusion resulted in a decreased number of apoptotic neurons. nih.gov
This compound was found to significantly elevate the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and decrease the expression of cleaved caspase-3 in the hippocampus following chronic cerebral hypoperfusion. nih.gov

Preservation of Blood-Brain Barrier (BBB) Integrity

The blood-brain barrier is a critical structure for maintaining the homeostasis of the central nervous system. Following neurological insults such as intracerebral hemorrhage or ischemic stroke, the integrity of the BBB is often compromised, leading to cerebral edema and further neuronal damage. This compound has been shown to protect the BBB. In a rat model of intracerebral hemorrhage, treatment with this compound reduced brain edema and the extravasation of Evans blue dye, indicating a preservation of BBB integrity nih.govnih.gov. This protective effect is partly attributed to the inhibition of the NF-κB-dependent matrix metallopeptidase 9 (MMP-9) pathway, which is involved in the degradation of BBB components nih.govnih.gov.

Research Finding on Blood-Brain Barrier Preservation by this compound
In a rat model of intracerebral hemorrhage, this compound treatment reduced brain water content and Evans blue dye extravasation, indicating improved BBB integrity. nih.govnih.gov
The protective effect of this compound on the BBB in intracerebral hemorrhage is associated with the inhibition of the NF-κB-dependent MMP-9 pathway. nih.govnih.gov
A Lipoxin A4 analog, LXA4 ME, was shown to ameliorate BBB dysfunction in a rat model of focal cerebral ischemia-reperfusion injury by reducing the expression and activity of MMP-9. researchgate.net

Regulation of Endoplasmic Reticulum (ER) Stress

This compound (LXA4 ME) has been identified as a modulator of endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. In a rat model of vascular cognitive impairment induced by chronic cerebral hypoperfusion, treatment with LXA4 ME was found to regulate the expression of key proteins involved in the ER stress response within the hippocampus. merckmillipore.comnih.gov The compound upregulated the expression of glucose-regulated protein 78 (GRP78), a primary sensor for ER stress, and both spliced and unspliced forms of X-box binding protein-1 (XBP-1) mRNA. merckmillipore.comnih.gov Concurrently, LXA4 ME treatment led to a reduction in the expression of C/EBP homologous protein (CHOP), a key factor in ER stress-mediated apoptosis. merckmillipore.comnih.gov This differential regulation suggests that LXA4 ME may protect against cognitive deficits by mitigating the detrimental effects of ER stress. merckmillipore.comnih.gov Ischemia and hypoxia are known triggers of ER dysfunction and stress, which can lead to apoptosis and inflammation. researchgate.net LXA4's ability to modulate ER stress pathways is a critical component of its protective effects in ischemia-reperfusion injuries. researchgate.net

Impact on Autophagy-Related Proteins

The influence of this compound on autophagy, the cellular process for degrading and recycling damaged components, appears to be context-dependent. In the context of vascular cognitive impairment, LXA4 ME treatment was shown to reduce the hippocampal expression of the autophagy-related protein beclin-1 and decrease the ratio of microtubule-associated protein light chain 3 II (LC3-II) to LC3-I. merckmillipore.comnih.gov In the same model, LXA4 ME upregulated the protein expression of phospho-mTOR and total-mTOR, which are key inhibitors of autophagy induction. merckmillipore.comnih.gov

Conversely, in other models, Lipoxin A4 (LXA4) has been shown to promote autophagy. In macrophages stimulated with Porphyromonas gingivalis lipopolysaccharide, LXA4 pretreatment led to a dose-dependent increase in the autophagy markers beclin-1 and LC3II, which was associated with the inhibition of inflammasome activity. nih.gov Studies have also indicated that lipoxins can increase the number of autophagosomes by activating MAPK1, thereby enhancing the autophagic process. nih.gov Furthermore, in animal models of obesity, LXA4 was found to reverse adipose autophagy induced by a high-fat diet and restore the expression of autophagy markers LC3-II and p62. cell.comfrontiersin.org This suggests that LXA4 can modulate autophagy to counter inflammation and restore cellular homeostasis. nih.govcell.com

Table 1: Modulation of ER Stress and Autophagy-Related Proteins by this compound
Protein/MarkerEffect of LXA4 MEExperimental ContextReference
Glucose-Regulated Protein 78 (GRP78)UpregulatedRat Hippocampus (Vascular Cognitive Impairment) merckmillipore.comnih.gov
X-box Binding Protein-1 (XBP-1)UpregulatedRat Hippocampus (Vascular Cognitive Impairment) merckmillipore.comnih.gov
C/EBP Homologous Protein (CHOP)ReducedRat Hippocampus (Vascular Cognitive Impairment) merckmillipore.comnih.gov
Beclin-1ReducedRat Hippocampus (Vascular Cognitive Impairment) merckmillipore.comnih.gov
LC3-II/LC3-I RatioReducedRat Hippocampus (Vascular Cognitive Impairment) merckmillipore.comnih.gov
phospho-mTOR / total-mTORUpregulatedRat Hippocampus (Vascular Cognitive Impairment) merckmillipore.comnih.gov
Beclin-1IncreasedMacrophages (Inflammasome Activation) nih.gov
LC3IIIncreasedMacrophages (Inflammasome Activation) nih.gov

Anti-Fibrotic Modulations

Lipoxin A4 and its stable analogs, including this compound, demonstrate significant anti-fibrotic properties across various tissues. These effects are mediated through both indirect and direct mechanisms. annualreviews.org Indirectly, the potent anti-inflammatory and pro-resolving actions of lipoxins on leukocytes reduce the chronic inflammatory drive that often precedes and sustains fibrotic processes. annualreviews.org Directly, lipoxins act on tissue-resident cells, such as fibroblasts and epithelial cells, to modulate signaling pathways that govern the production of extracellular matrix (ECM) components. annualreviews.org

Counteraction of Matrix Metalloproteinase (MMP)/Tissue Inhibitor of Metalloproteinase (TIMP) Imbalance

An imbalance between matrix metalloproteinases (MMPs), which degrade the ECM, and their tissue inhibitors of metalloproteinases (TIMPs) is a hallmark of fibrotic diseases and other pathologies involving tissue remodeling. mdpi.com this compound has been shown to influence this balance, primarily by downregulating the expression of key MMPs. In a rat model of intracerebral hemorrhage, LXA4 ME treatment was found to protect the blood-brain barrier by inhibiting the NF-κB-dependent MMP-9 pathway. nih.govnih.gov This resulted in reduced expression of MMP-9, a zinc endopeptidase capable of disrupting the microvascular ECM. nih.gov Similarly, LXA4 has been observed to reduce MMP-9 activity in models of UV radiation-induced skin inflammation and showed a tendency to downregulate MMP-9 in the hearts of diabetic mice. nih.govresearchgate.net By suppressing the overexpression of MMP-9, LXA4 ME helps to mitigate excessive ECM degradation and subsequent pathological tissue remodeling. nih.govnih.gov

Attenuation of Extracellular Matrix (ECM) Generation and Accumulation

This compound and its parent compound, LXA4, directly inhibit the synthesis and deposition of ECM components, a central process in the development of fibrosis. In human renal mesangial cells, LXA4 modulates the expression of multiple genes associated with matrix expansion that are stimulated by platelet-derived growth factor (PDGF). nih.gov In models of pulmonary fibrosis, an aspirin-triggered LXA4 analog was shown to reverse the deposition of total collagen and collagen type 1. nih.gov Furthermore, LXA4 attenuates the profibrotic activity of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. nih.gov It achieves this by inhibiting the TGF-β1-dependent secretion of collagen in human lung myofibroblasts and by attenuating the expression of other ECM proteins like fibronectin and thrombospondin in human renal epithelial cells. nih.govnih.gov In diabetic cardiomyopathy, LXA4 treatment has been shown to attenuate collagen deposition in the left ventricle. nih.gov

Influence on Organ Fibrosis (e.g., Renal, Pulmonary)

The anti-fibrotic actions of Lipoxin A4 and its synthetic analogs have been demonstrated in various models of organ-specific fibrosis.

Renal Fibrosis : LXA4 and its analogs exert significant protective effects against kidney fibrosis. nih.gov A stable synthetic analogue has demonstrated renoprotection in murine models of ischemia-reperfusion injury. nih.gov In models of unilateral ureteral obstruction-induced renal fibrosis, lipoxins have been shown to be protective. nih.govresearchgate.net LXA4 can attenuate profibrotic responses in human renal mesangial and tubular epithelial cells, preventing growth factor-induced mesangial matrix production. nih.govnih.gov This suggests a potential role for LXA4 in preventing the progression of renal diseases characterized by fibrosis. nih.gov

Pulmonary Fibrosis : In the context of the lung, lipoxins show promise in combating fibrosis. An aspirin-triggered LXA4 synthetic analog was found to therapeutically reverse established pulmonary fibrosis induced by bleomycin in mice. nih.govnih.gov The treatment led to a considerable reversal of the inflammatory response and deposition of collagen. nih.govnih.gov Studies on primary human lung myofibroblasts derived from patients with idiopathic pulmonary fibrosis (IPF) have shown that LXA4 can attenuate their profibrotic activity, reducing collagen secretion and promoting a regression from the myofibroblast to a quiescent fibroblast phenotype. nih.gov

Table 2: Anti-Fibrotic Effects of Lipoxin A4 and its Analogs in Organ Fibrosis
OrganModelKey Anti-Fibrotic EffectsReference
KidneyHuman Renal Mesangial Cells + PDGFModulates genes for matrix expansion; Prevents matrix production nih.gov
KidneyUnilateral Ureteral Obstruction (in vivo)Attenuates fibrosis development nih.govresearchgate.net
KidneyHuman Proximal Tubular Epithelial Cells + TGF-β1Attenuates expression of fibronectin and thrombospondin nih.gov
LungBleomycin-Induced Pulmonary Fibrosis (Mouse)Reverses total collagen and collagen type 1 deposition nih.govnih.gov
LungIPF-Derived Human Lung Myofibroblasts + TGF-β1Inhibits collagen secretion; Reduces αSMA expression nih.gov
BrainIntracerebral Hemorrhage (Rat)Inhibits NF-κB-dependent MMP-9 pathway nih.govnih.gov
HeartDiabetic Cardiomyopathy (Mouse)Attenuates collagen deposition in left ventricle nih.gov

Preclinical and Clinical Research Applications of Lipoxin A4 Methyl Ester

Research in Neurological Disorders

Lipoxin A4 methyl ester, a synthetic analog of the endogenous anti-inflammatory lipid mediator Lipoxin A4, has been the subject of significant preclinical research in various models of neurological disorders. Its therapeutic potential stems from its ability to modulate inflammatory pathways, which are critical in the pathophysiology of acute brain injuries.

Cerebral Ischemia-Reperfusion Injury (CIRI) Models

In the context of ischemic stroke, the restoration of blood flow to the brain, while essential, can paradoxically exacerbate tissue damage through a process known as cerebral ischemia-reperfusion injury (CIRI). Research has explored the utility of this compound in mitigating this secondary injury.

Table 1: Summary of Neuroprotective Effects of this compound in CIRI Models
Observed EffectKey FindingsAssociated Mechanisms
Reduced Infarct VolumeSignificantly smaller lesion size in treated animals compared to controls. nih.govnih.govAnti-inflammatory and anti-apoptotic pathways.
Ameliorated Neurological DeficitsImproved motor function and neurological scores in treated rats. nih.govnih.govPreservation of neuronal tissue and function.
Attenuated Neuronal ApoptosisDecreased number of TUNEL-positive (apoptotic) cells in the ischemic penumbra. nih.govInhibition of inflammatory cascades that trigger cell death.
Modulated Cytokine ProfileDecreased pro-inflammatory cytokines (TNF-α, IL-1β) and increased anti-inflammatory cytokines (IL-10, TGF-β1). nih.govresearchgate.netInhibition of NF-κB activation. nih.gov

The cellular response to ischemic injury involves the activation of resident immune cells of the brain, namely microglia and astrocytes. While this response is initially protective, excessive or prolonged activation can be detrimental. Research indicates that this compound plays a crucial role in controlling these glial responses. It has been shown to inhibit the activation of both microglia and astrocytes in the ischemic brain nih.govnih.govfrontiersin.org.

A key aspect of this regulation is the compound's influence on microglial polarization. Following an ischemic event, microglia can adopt different functional phenotypes, broadly classified as the pro-inflammatory M1 type and the anti-inflammatory/pro-resolution M2 type. Studies have revealed that this compound can modulate this polarization by inhibiting the differentiation into the M1 phenotype and promoting the M2 phenotype nih.govresearchgate.net. This is achieved, in part, through the regulation of the Notch signaling pathway nih.govresearchgate.net. By shifting the balance from a pro-inflammatory to an anti-inflammatory microglial state, this compound helps to create a more favorable environment for neuronal survival and repair. Additionally, it has been found to inhibit the JAK2/STAT3 signaling pathway, possibly by upregulating SOCS3, which helps to reduce the expression of IL-6 and ameliorate ischemic injury scielo.br.

Intracerebral Hemorrhage (ICH) Models

Intracerebral hemorrhage, a subtype of stroke characterized by bleeding within the brain parenchyma, triggers a potent inflammatory response that contributes significantly to secondary brain injury. Preclinical studies have investigated this compound as a therapeutic agent to limit this damage.

In rat models of ICH, created by injecting autologous blood into the basal ganglia, treatment with this compound has been shown to reduce early brain injury nih.govnih.gov. This is evidenced by significant improvements in neurological function, as measured by modified neurological severity scores (mNSS) and rotarod tests nih.gov. The treatment also leads to a reduction in neuronal apoptosis in the area surrounding the hematoma and a decrease in cerebral edema, which is a major contributor to elevated intracranial pressure and poor outcomes after ICH nih.govnih.gov. The underlying mechanism for these benefits is linked to the compound's anti-inflammatory properties, including the reduction of pro-inflammatory cytokines nih.govnih.gov.

Table 2: Effects of this compound on Early Brain Injury in ICH Models
ParameterEffect of this compound TreatmentReference
Neurological FunctionImproved mNSS scores and rotarod performance. nih.gov
Neuronal ApoptosisReduced number of TUNEL-positive cells around the hematoma. nih.gov
Cerebral EdemaDecreased brain water content. nih.govnih.gov
Pro-inflammatory CytokinesReduced levels in the brain tissue. nih.gov

The blood-brain barrier (BBB) is a critical structure that protects the brain, and its disruption after ICH leads to cerebral edema and the infiltration of harmful blood components and inflammatory cells. This compound has demonstrated a protective effect on the BBB in ICH models nih.govnih.gov. Treatment helps to preserve the integrity of the barrier, thereby reducing its permeability nih.govahajournals.org.

This protective action is mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway nih.govnih.gov. NF-κB activation after ICH leads to the upregulation of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades components of the BBB. By inhibiting the NF-κB-dependent MMP-9 pathway, this compound prevents the breakdown of tight junction proteins that are essential for BBB integrity, such as zonula occludens-1 (ZO-1) and claudin-5 nih.govnih.gov. The preservation of these proteins helps to maintain the structural and functional integrity of the blood-brain barrier, mitigating secondary injury following intracerebral hemorrhage nih.gov.

Traumatic Brain Injury (TBI) Models

In models of traumatic brain injury (TBI), Lipoxin A4 (LXA4), the parent compound of this compound, has demonstrated significant neuroprotective effects. nih.gov Research in mouse models of TBI has shown that LXA4 can decrease the permeability of the blood-brain barrier, reduce brain edema, and diminish the volume of the resulting lesion. nih.gov Furthermore, LXA4 has been observed to inhibit the TBI-induced increase in both mRNA and protein levels of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Studies have also highlighted the role of this compound in reducing early brain injury in other models of brain injury, such as intracerebral hemorrhage. In these models, this compound has been shown to improve neurobehavioral function, reduce cerebral edema, and decrease the permeability of the blood-brain barrier. nih.gov

Table 1: Effects of Lipoxin A4 and its Analogs in Traumatic Brain Injury Models

Model Compound Key Findings Reference
Mouse TBI Model Lipoxin A4 Decreased blood-brain barrier permeability, attenuated brain edema, reduced lesion volume, inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov

Cognitive Impairment Models

The therapeutic potential of this compound has been explored in various models of cognitive impairment, with promising results in models of vascular cognitive impairment and chronic cerebral hypoperfusion.

In a rat model of vascular cognitive impairment induced by bilateral common carotid artery ligation and two-vessel occlusion, treatment with this compound was found to improve brain morphological defects. nih.govmerckmillipore.com The study revealed that this compound reduced the expression of proteins related to autophagy and endoplasmic reticulum stress in the hippocampus. nih.govmerckmillipore.com Specifically, it decreased the expression of C/EBP homologous protein, beclin1, and the ratio of microtubule-associated protein light chain 3 II (LC3-II) to LC3-I. nih.gov Conversely, it upregulated the expression of phospho-mTOR, total-mTOR, and glucose-regulated protein 78. nih.gov

Further research in rat models of chronic cerebral hypoperfusion demonstrated that this compound significantly alleviates spatial learning and memory impairments. nih.gov This was associated with the inhibition of neuronal loss in the CA1 region of the hippocampus. nih.gov The protective effects of this compound in this model are linked to its ability to attenuate oxidative injury and reduce neuronal apoptosis in the hippocampus, which is likely mediated through the activation of the ERK/Nrf2 signaling pathway. nih.gov Biochemically, this compound was shown to phosphorylate extracellular signal-regulated kinase (ERK) 1/2 and enhance the expression and nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov

Table 2: Effects of this compound in Cognitive Impairment Models

Model Key Findings Mechanism of Action Reference
Rat Vascular Cognition Impairment Improved brain morphology, reduced expression of autophagy and ER stress-related proteins. Regulation of autophagy and endoplasmic reticulum stress pathways. nih.govmerckmillipore.com

Neuropathic Pain Models

The analgesic properties of Lipoxin A4 and its analogs have been investigated in models of neuropathic pain. In a rat model of neuropathic pain, an aspirin-triggered Lipoxin A4 analog was found to attenuate mechanical allodynia, a key symptom of neuropathic pain. scielo.br This effect was associated with the inhibition of the spinal JAK2/STAT3 signaling pathway. scielo.br Furthermore, in a mouse model of spinal cord hemisection, Lipoxin A4 was shown to reduce neuropathic pain by modulating microglial activation and the release of the pro-inflammatory cytokine TNF-α through the ALX/FPR2 receptor. nih.govresearchgate.net

Table 3: Effects of Lipoxin A4 and its Analogs in Neuropathic Pain Models

Model Compound Key Findings Mechanism of Action Reference
Rat Neuropathic Pain Model Aspirin-triggered Lipoxin A4 Attenuated mechanical allodynia. Inhibition of spinal JAK2/STAT3 signaling. scielo.br

Alzheimer's Disease Models (Aβ-induced Neuroinflammation)

In the context of Alzheimer's disease, research has focused on the role of lipoxins in modulating the neuroinflammation associated with amyloid-beta (Aβ) pathology. Studies have shown that levels of Lipoxin A4 are reduced in the brains of Alzheimer's disease mouse models as they age. nih.govescholarship.org Treatment with an aspirin-triggered Lipoxin A4 analog in a transgenic mouse model of Alzheimer's disease led to improved cognitive performance, reduced Aβ levels, and decreased levels of phosphorylated-tau. nih.govescholarship.org The reduction in phosphorylated-tau was attributed in part to the inhibition of the tau kinases GSK-3β and p38 MAPK. nih.govescholarship.org Additionally, this treatment inhibited the reactivity of microglia and astrocytes. nih.govescholarship.org Other research has indicated that Lipoxin A4 signaling can stimulate the alternative activation of microglia and enhance their phagocytic activity, contributing to the clearance of Aβ. nih.gov

Table 4: Effects of Lipoxin A4 Analogs in Alzheimer's Disease Models

Model Compound Key Findings Mechanism of Action Reference
3xTg-AD Mouse Model Aspirin-triggered Lipoxin A4 Improved cognitive performance, reduced Aβ levels, decreased phosphorylated-tau, inhibited microglial and astrocyte reactivity. Inhibition of tau kinases (GSK-3β, p38 MAPK). nih.govescholarship.org

Modulation of Opioid Analgesia and Withdrawal (e.g., Morphine)

The influence of this compound on the effects of opioids has been explored in the context of morphine tolerance and withdrawal. In a study using a stable synthetic analog of Lipoxin A4, 5(S), 6(R)-lipoxin A4 methyl ester (LXA4ME), it was found that treatment significantly attenuated the development of hyperalgesia and the expression of spinal antinociceptive tolerance to morphine in rats. nih.gov Furthermore, the administration of LXA4ME during the induction of morphine tolerance inhibited the activation of microglia and astrocytes in the spinal cord. nih.gov It also reduced the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), while upregulating the expression of anti-inflammatory cytokines like IL-10 and transforming growth factor-β1 (TGF-β1). nih.gov The study also noted an inhibition of nuclear factor-kappa B (NF-κB) activation in the spinal cord. nih.gov

Table 5: Effects of this compound Analog on Morphine Tolerance and Withdrawal

Model Compound Key Findings Mechanism of Action Reference

Research in Systemic Inflammatory and Immune Disorders

This compound, a stable analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4), has been the subject of extensive investigation in various preclinical models of systemic inflammatory and immune-mediated diseases. Its role in modulating immune responses and promoting the resolution of inflammation has positioned it as a compound of significant interest for therapeutic development. Research has focused on its efficacy in models of arthritis, autoimmune disorders of the heart and kidneys, and a range of respiratory inflammatory conditions.

Arthritis Models (e.g., Rheumatoid Arthritis, Titanium Dioxide-Induced Arthritis)

In preclinical studies, Lipoxin A4 and its analogs have demonstrated significant anti-inflammatory and pro-resolving effects in various arthritis models. In a zymosan-induced arthritis model, which shares features with rheumatoid arthritis, LXA4 was found to exert anti-inflammatory effects through the activation of the formyl peptide receptor 2/lipoxin A4 receptor (FPR2/ALX). nih.gov This action involved the blockade of endothelin-1 production and its pro-inflammatory effects, highlighting a potential therapeutic mechanism for articular inflammatory diseases. nih.gov Similarly, in monosodium urate (MSU) crystal-induced gouty arthritis models, LXA4 has been shown to relieve acute joint swelling, inhibit the infiltration of inflammatory cells, and reduce serum levels of pro-inflammatory cytokines. frontiersin.org

A significant area of research has been in models of arthritis induced by titanium dioxide (TiO2), which mimics the aseptic inflammation and joint pain that can occur from the wear and tear of joint prostheses. nih.govmdpi.com In mouse models of TiO2-induced arthritis, LXA4 treatment reduced pain-like behaviors, including mechanical and thermal hyperalgesia, and decreased joint edema and histopathological damage. nih.govnih.govresearchgate.net The therapeutic effects were associated with a reduction in leukocyte migration into the joint and modulation of cytokine production. nih.gov Mechanistically, LXA4 was shown to reduce the activation of nuclear factor kappa B (NF-κB) in recruited macrophages and improve antioxidant parameters by modulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov

ModelKey FindingsObserved Effects of Lipoxin A4
Titanium Dioxide (TiO2)-Induced ArthritisMimics inflammation from prosthetic joint wear, characterized by pain, edema, and leukocyte infiltration. nih.govmdpi.com
  • Reduced mechanical and thermal hyperalgesia. nih.govnih.gov
  • Decreased joint edema and histopathological damage. nih.govresearchgate.net
  • Inhibited total and differential leukocyte recruitment to the knee joint. nih.govresearchgate.net
  • Reduced oxidative stress by increasing Nrf2 expression and decreasing reactive oxygen species (ROS). nih.govnih.gov
  • Modulated cytokine production and inhibited NF-κB activation in macrophages. nih.gov
  • Zymosan-Induced ArthritisAn acute inflammatory arthritis model used to study mechanisms relevant to rheumatoid arthritis. nih.gov
  • Reduced articular inflammatory response. nih.gov
  • Blocked the production and pro-inflammatory effects of endothelin-1. nih.gov
  • Effects were mediated through the FPR2/ALX receptor. nih.gov
  • Autoimmune Myocarditis and Glomerulopathy Models

    The therapeutic potential of Lipoxin A4 has also been explored in autoimmune diseases affecting vital organs like the heart and kidneys. Myocarditis, an inflammatory disease of the myocardium, can lead to severe cardiac dysfunction. mdpi.com In a murine model of experimental autoimmune myocarditis (EAM), administration of LXA4 mitigated the severity of the disease. nih.gov

    Key findings from the EAM model include:

    Reduced Cardiac Inflammation: LXA4 treatment decreased the heart weight to body weight ratio and reduced the infiltration of inflammatory cells into the heart tissue. nih.gov

    Improved Cardiac Function: Echocardiographic analysis revealed that cardiac function was significantly improved in LXA4-treated mice compared to the untreated EAM group. nih.gov

    Modulation of Immune Response: The treatment altered the balance of T-helper cell cytokines, significantly affecting the levels of both Th1 (TNF-α, IL-6) and Th2 (IL-4, IL-10) cytokines in the serum. nih.gov

    Signaling Pathway Inhibition: LXA4 was found to inhibit the nuclear translocation of NF-κB and deactivate the PI3K/Akt signaling pathway, both of which are crucial in inflammatory processes. nih.gov

    In the context of renal disease, research has pointed to the involvement of the lipoxin pathway in glomerulopathy. While direct studies on this compound in specific glomerulopathy models are emerging, evidence from related studies is compelling. In human acute poststreptococcal glomerulonephritis, levels of LXA4 were found to be elevated, suggesting an active role for this pro-resolving pathway in the disease process. nih.gov Furthermore, synthetic LXA4 analogs have been shown to be protective in a murine model of anti-glomerular basement membrane nephritis, a condition that leads to rapidly progressive glomerulonephritis. annualreviews.org These analogs were found to modulate polymorphonuclear neutrophil trafficking and cytokine/chemokine signaling networks. annualreviews.org In vitro studies using human renal mesangial cells, which are central to the pathology of many glomerulopathies, demonstrated that LXA4 can counteract the expression of pro-fibrotic genes induced by platelet-derived growth factor (PDGF), including transforming growth factor-β1 and various collagens. nih.gov

    Respiratory Inflammation Models

    This compound and other stable analogs have been extensively studied in various models of respiratory inflammation, demonstrating consistent protective effects against key features of diseases like asthma, lung ischemia-reperfusion injury, and chronic obstructive pulmonary disease.

    Asthma is a chronic disease characterized by airway inflammation, remodeling, and hyperresponsiveness. nih.govresearchgate.net Defective generation of LXA4 has been observed in patients with severe asthma, suggesting that restoring this pathway could be therapeutic. nih.govsci-hub.box In various murine models of asthma, LXA4 and its analogs have been shown to block both airway hyper-responsiveness and pulmonary inflammation. proquest.commetabolomics.se

    In an ovalbumin (OVA)-induced mouse model of allergic asthma, intranasal administration of LXA4 suppressed key pathological features: nih.gov

    Reduced Airway Inflammation: LXA4 inhibited the infiltration of inflammatory cells, including eosinophils, into the airways and suppressed the secretion of T helper type 2 (Th2) cytokines. nih.govresearchgate.net

    Attenuated Airway Remodeling: Chronic airway inflammation leads to structural changes known as remodeling. LXA4 treatment reversed characteristics of airway remodeling, such as the thickening of the bronchial wall and smooth muscle, excessive collagen deposition, and the overexpression of α-smooth muscle actin (α-SMA) and collagen-I. nih.gov

    Inhibition of Signaling Pathways: The beneficial effects of LXA4 on inflammation and remodeling were linked to the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway in the lung tissues of asthmatic mice. researchgate.net

    A pilot study involving children with acute asthma episodes suggested that inhaled 5(S),6(R)‑LXA4 methyl ester could improve pulmonary function, indicating potential clinical efficacy. proquest.com

    Asthma ModelParameter InvestigatedEffect of Lipoxin A4
    Ovalbumin (OVA)-Induced Allergic Asthma nih.govInflammatory Cell InfiltrationSuppressed
    Th2 Cytokine SecretionSuppressed
    Airway Remodeling (e.g., collagen deposition, smooth muscle thickening)Reversed
    House Dust Mite (HDM)-Induced Airway Hyperreactivity metabolomics.seAirway Hyperreactivity to SerotoninReduced

    Lung ischemia-reperfusion injury (LIRI) is a major complication following lung transplantation that involves significant inflammation and oxidative stress. nih.govnih.gov In rat models of LIRI, Lipoxin A4 demonstrated a potent protective effect. nih.govnih.gov Intravenous administration of LXA4 in rats undergoing left lung transplantation led to significant improvements in lung health 24 hours after reperfusion. nih.gov

    The primary findings were:

    Improved Lung Function: LXA4 significantly improved the PaO2/FiO2 ratio (a measure of oxygenation) and reduced the lung wet/dry weight ratio and protein levels in the lung, indicating amelioration of alveolar capillary permeability. nih.govnih.gov

    Reduced Inflammation and Oxidative Stress: The treatment reduced markers of both inflammation and oxidative stress in the transplanted lungs. nih.govnih.gov

    Decreased Tissue Injury: Histological analysis showed that LXA4 treatment significantly reduced pathological injury, including cellular infiltration, edema, and alveolar damage. nih.gov It also alleviated apoptosis in lung tissues. nih.govnih.gov

    Mitigation of Ferroptosis: Further research in murine models has indicated that the protective effects of LXA4 in LIRI are mediated through the FPR2 receptor and involve the mitigation of ferroptosis, a form of regulated cell death. doi.org

    While direct preclinical studies using this compound in COPD models are less documented in the available literature, research into the mechanism of action of lipoxins and their receptor agonists provides a strong rationale for their potential application in this disease. An important pathological mechanism in COPD involves the activation of the NLRP3 inflammasome. The lipoxin receptor agonist BML-111 has been reported to inhibit the activation of the NLPR3 inflammasome, suggesting a potential avenue for therapeutic intervention in COPD. mdpi.com Moreover, the excessive production of Serum amyloid A (SAA) is a key mediator in COPD. In a relevant mouse model, the administration of LXA4 was shown to inhibit the expression of SAA, further hinting at the therapeutic potential for lipoxins in this disease setting. nih.gov

    Dermatological Conditions

    Lipoxin A4 (LXA4) and its more stable analogue, this compound, have demonstrated significant potential in the management of various inflammatory dermatological conditions. Their pro-resolving and anti-inflammatory properties make them a subject of interest in preclinical and clinical research for diseases characterized by chronic inflammation.

    A notable clinical study investigated the efficacy and safety of a 15(R/S)-methyl-lipoxin A4 cream for the topical treatment of infantile eczema. nih.govresearchgate.net In a double-blind, placebo-controlled trial, 60 infants were randomly assigned to receive either the 15(R/S)-methyl-lipoxin A4 cream, a mometasone furoate cream, or a placebo for 10 days. nih.gov The study found that the Lipoxin A4 analogue cream significantly reduced the severity of eczema, comparable to the effects of the corticosteroid cream. nih.govresearchgate.net Key efficacy outcomes were measured using the Severity Scale Score (SSS), Eczema Area and Severity Index (EASI), and the Infants' Dermatitis Quality of Life Index (IDQOL), all of which showed significant improvement in the treatment group. nih.govresearchgate.net Importantly, the treatment was well-tolerated with no clinical adverse events reported, suggesting it as a potentially safe alternative to topical corticosteroids for infantile eczema. nih.gov

    Table 1: Efficacy of 15(R/S)-methyl-lipoxin A4 in Infantile Eczema

    Outcome Measure 15(R/S)-methyl-lipoxin A4 Group Mometasone Furoate Group Placebo Group
    Severity Scale Score (SSS) Significantly reduced Significantly reduced No significant change
    Eczema Area and Severity Index (EASI) Significantly reduced Significantly reduced No significant change
    Infants' Dermatitis Quality of Life Index (IDQOL) Significantly improved Significantly improved No significant change

    Preclinical studies have highlighted the therapeutic potential of Lipoxin A4 and its analogues in psoriasis and other forms of dermatitis. Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes and infiltration of immune cells. researchgate.net Research has shown that BML-111, a Lipoxin A4 receptor agonist, can attenuate the development of imiquimod (IMQ)-induced psoriasiform dermatitis in mice. nih.govbohrium.com

    The mechanism of action involves the modulation of the HMGB1 signaling cascade. nih.gov Both Lipoxin A4 and BML-111 were found to inhibit the translocation of HMGB1 from the nucleus to the cytoplasm and downregulate the expression of key inflammatory mediators such as toll-like receptor 4 (TLR4), receptor for advanced glycation end products (RAGE), p-ERK1/2, and nuclear NF-κB p65. nih.gov These findings suggest that Lipoxin A4 and its analogues could be potential therapeutic candidates for psoriasis by targeting the HMGB1 pathway. nih.gov Furthermore, another study demonstrated that Lipoxin A4 alleviates IMQ-induced psoriasis-like dermatitis by reducing systemic inflammation, including the proportion of IL-17A-producing γδT cells in the skin and lymph nodes. dovepress.com

    Sepsis and Infection-Related Inflammation Models

    Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation and organ dysfunction. Lipoxin A4 has been investigated for its role in promoting the resolution of inflammation in sepsis. In a cecal ligation and puncture (CLP) model of sepsis in rats, both Lipoxin A4 and a stable analogue, 15-epi-16-(para-fluorophenoxy)-lipoxin A4 methyl ester, were shown to reduce plasma levels of the pro-inflammatory cytokines TNFα and IL-6. nih.gov

    However, the study revealed differences in their effects on bacterial clearance and survival. Lipoxin A4 was found to reduce blood bacterial load and increase 8-day survival, whereas the stable analogue did not show a significant effect on these parameters. nih.gov The enhanced efficacy of Lipoxin A4 was attributed to its ability to increase the phagocytic activity of peritoneal macrophages and reduce neutrophil iNOS expression. nih.gov Another study using the CLP model also found that Lipoxin A4 administration increased survival and attenuated tissue injury by reducing systemic inflammation and bacterial load. nih.gov These findings suggest that while both forms of Lipoxin A4 have anti-inflammatory effects, the native compound may be more effective in promoting a complete resolution of inflammation in sepsis by also enhancing host defense mechanisms. nih.govnih.gov

    Inflammatory Bowel Disease (IBD) Models

    Inflammatory bowel disease (IBD), which includes ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. Research suggests that defective lipoxin biosynthesis may contribute to the persistent inflammation seen in IBD. nih.gov Studies have shown that colonic mucosa from patients with ulcerative colitis produces significantly lower amounts of Lipoxin A4 compared to healthy controls. nih.gov

    In preclinical models, Lipoxin A4 analogues have demonstrated therapeutic effects. In a mouse model of colitis induced by dextran sodium sulfate (DSS), Lipoxin A4 analogues were found to reduce the severity of the disease. researchgate.net The mechanism of action involves the attenuation of intestinal epithelial proinflammatory gene expression. researchgate.net Specifically, stable Lipoxin A4 analogues have been shown to inhibit the release of the potent chemoattractant IL-8 from intestinal epithelial cells, which plays a crucial role in leukocyte recruitment to the inflamed mucosa. nih.gov These findings indicate that Lipoxin A4 and its analogues could be a promising therapeutic approach for IBD by restoring the pro-resolving pathways that are deficient in this condition.

    Periodontal Disease Research

    Periodontal disease is a common inflammatory condition affecting the tissues surrounding the teeth. An unresolved inflammatory state is a key factor in its pathogenesis. nih.govkoreascience.kr Lipoxin A4, as a pro-resolving mediator, has been investigated for its therapeutic potential in this context. nih.gov Preclinical models of periodontitis have demonstrated that Lipoxin A4 can prevent and treat the disease by resolving local inflammation, which in turn allows for the regeneration of soft and bone tissues. nih.govfrontiersin.org

    A clinical trial involving a stable Lipoxin A4 analogue, methyl ester-benzo-lipoxin A4 (BLXA4), delivered as an oral rinse, showed promising results in patients with gingival inflammation. frontiersin.org The 28-day trial demonstrated that the BLXA4 rinse led to a greater decrease in gingival inflammation and a greater reduction in periodontal pocket depth compared to a placebo rinse and a no-rinse control group. frontiersin.org This suggests that topical application of Lipoxin A4 analogues can effectively reduce local inflammation in periodontal disease.

    Table 2: Efficacy of BLXA4 Oral Rinse in Gingival Inflammation

    Outcome Measure BLXA4 Oral Rinse Group Placebo Rinse Group No-Rinse Control Group
    Mean Change in Gingival Inflammation (GI unit) 0.26 0.21 0.17
    Mean Reduction in Periodontal Pocket Depth (mm) 1.23 0.71 0.46

    Acute Liver Failure Models

    Lipoxin A4 has shown therapeutic potential in experimental models of liver disease, including fibrosis and obesity-related fatty liver disease. In a mouse model of liver fibrosis induced by thioacetamide, parenteral administration of Lipoxin A4 was found to attenuate the progression of fibrosis. nih.gov The protective effects were associated with a reduction in the expression of genes involved in liver fibrosis (TGF-α) and an elevation of the anti-inflammatory cytokine IL-10 in systemic circulation. nih.gov

    Furthermore, in a high-fat diet-induced obesity model, Lipoxin A4 and a synthetic analogue were found to protect against associated liver and kidney disease. cell.com Treatment with lipoxins reduced liver weight, serum alanine-aminotransferase levels, and hepatic triglycerides. cell.com The mechanism appears to involve the attenuation of adipose inflammation, with a decrease in pro-inflammatory M1 macrophages and a restoration of anti-inflammatory M2 macrophages in adipose tissue. cell.com These findings suggest that Lipoxin A4 may be beneficial in treating liver diseases by modulating both local and systemic inflammatory responses.

    Research in Renal Diseases

    This compound and its analogues have been investigated in various preclinical models of renal disease, demonstrating potential protective effects against kidney injury and dysfunction. Research has focused on their ability to modulate inflammatory responses, reduce cellular damage, and preserve renal function in the context of diabetes, ischemia, drug-induced toxicity, and obesity.

    Diabetic Kidney Disease Models

    In murine models of diabetic kidney disease, Lipoxin A4 (LXA4) and its synthetic analogues have shown the capacity to mitigate key pathological features of the disease. nih.gov Studies using streptozotocin-treated ApoE-/- mice, a model for diabetic kidney disease, revealed that administration of LXA4 or a synthetic analogue, Benzo-LXA4, attenuated the development of diabetes-induced albuminuria, mesangial expansion, and collagen deposition. nih.govresearchgate.net Notably, these beneficial effects were observed even when the compounds were administered 10 weeks after the onset of the disease, suggesting a potential to reverse established kidney damage. nih.gov

    Transcriptome profiling of the kidneys from these models identified a distinct diabetic gene signature, which shared proinflammatory and profibrotic signals (such as TNF-α, IL-1β, and NF-κB) with human diabetic kidney disease. nih.gov Treatment with lipoxins was found to regulate these networks. Pathway analysis pointed to the modulation of both established pathways like TGF-β1, PDGF, TNF-α, and NF-κB, and novel networks such as the early growth response-1 (EGR-1) network, which are activated in diabetes. nih.govresearchgate.net In vitro experiments using human renal epithelial cells further confirmed that lipoxins could attenuate TNF-α-driven activation of Egr-1. nih.gov

    Table 1: Effects of Lipoxin A4 and its Analogue in a Murine Model of Diabetic Kidney Disease

    Parameter Observation in Diabetic Model Effect of Lipoxin A4 / Benzo-LXA4 Treatment
    Albuminuria Increased Attenuated nih.govresearchgate.net
    Mesangial Expansion Increased Attenuated nih.govresearchgate.net
    Collagen Deposition Increased Attenuated nih.govresearchgate.net
    Proinflammatory/Profibrotic Signals (e.g., TNF-α, NF-κB, TGF-β1) Activated Regulated/Modulated nih.govresearchgate.net

    Ischemic Acute Renal Failure Models

    The therapeutic potential of stable synthetic analogues of lipoxin A4 has been evaluated in models of ischemic acute renal failure (ARF). In a study using NIH Swiss mice, ARF was induced by clamping the renal pedicles for 30 minutes, leading to elevated serum creatinine, morphological injury, and infiltration of polymorphonuclear leukocytes (PMNs) after 24 hours of reperfusion. nih.gov

    A single bolus of 15-epi-16-(para-fluorophenoxy)-lipoxin A(4)-methyl ester, a stable analogue of aspirin-triggered 15-epi-lipoxin A4, provided significant functional and morphological protection. nih.gov The treatment led to a striking reduction in serum creatinine levels, comparable to those of sham-operated animals. It also reduced PMN infiltration and lowered the mRNA levels of inflammatory cytokines and chemokines, including IL-1β, IL-6, and GRO1. nih.gov However, the mRNA levels for adhesion molecules ICAM-1 and VCAM-1 remained unchanged. nih.gov These findings suggest that the protective effects in renal ischemia-reperfusion injury are mediated, at least in part, by modulating cytokine and chemokine expression and subsequent PMN recruitment. nih.gov

    Table 2: Effects of a Lipoxin A4 Analogue in a Mouse Model of Ischemic Acute Renal Failure

    Parameter Ischemic ARF + Vehicle Ischemic ARF + Lipoxin Analogue
    Serum Creatinine (mg/dl) 2.49 +/- 0.19 0.75 +/- 0.12 nih.gov
    Polymorphonuclear Leukocyte (PMN) Infiltration Increased Reduced nih.gov
    IL-1β mRNA Levels Increased Lowered nih.gov
    IL-6 mRNA Levels Increased Lowered nih.gov
    GRO1 mRNA Levels Increased Lowered nih.gov

    Nephrotoxicity Models (e.g., Gentamicin-Induced)

    Lipoxin A4 has been investigated for its protective effects against drug-induced kidney damage, specifically in models of gentamicin-induced nephrotoxicity. Gentamicin, an aminoglycoside antibiotic, is known for its potential to cause nephrotoxic effects. nih.gov In a study involving male Wistar rats, nephrotoxicity was induced by gentamicin administration, resulting in significantly elevated serum creatinine and urea levels, as well as abnormal renal histopathology, including degenerated glomeruli and tubules. nih.gov

    Administration of LXA4 alongside gentamicin significantly mitigated these effects. nih.gov The treatment led to a notable decrease in the elevated renal function markers. Histopathological examination revealed a reduction in glomerular and tubular degeneration, perivascular inflammation, and hemorrhage. nih.gov Furthermore, LXA4 administration counteracted the gentamicin-induced oxidative stress by decreasing renal malondialdehyde (MDA) and total nitrite levels while increasing suppressed superoxide dismutase (SOD) and serum total antioxidant capacity (TAC). nih.gov The protective mechanism also involves anti-inflammatory and anti-apoptotic actions, as evidenced by the inhibition of upregulated inflammatory mediators like ICAM-1, TGFβ1, and TNF-α, and the suppression of apoptotic mediators such as p-JNK and cleaved caspase-3. nih.gov

    Table 3: Protective Effects of Lipoxin A4 in a Rat Model of Gentamicin-Induced Nephrotoxicity

    Parameter Gentamicin-Treated Group Gentamicin + Lipoxin A4 Group
    Serum Creatinine Significantly elevated Significantly decreased nih.gov
    Serum Urea Significantly elevated Significantly decreased nih.gov
    Renal Oxidative Stress (MDA, Total Nitrite) Increased Significantly decreased nih.gov
    Renal Antioxidant Levels (SOD, TAC) Suppressed Significantly raised nih.gov
    Inflammatory Mediators (ICAM-1, TGFβ1, TNF-α) Upregulated Inhibited nih.gov

    Obesity-Induced Renal Injury Models

    The role of Lipoxin A4 and its analogues has been explored in the context of chronic kidney disease (CKD) associated with obesity. In a high-fat-diet (HFD)-induced obesity model in mice, which leads to pathologies like impaired glucose tolerance, adipose inflammation, and CKD, the therapeutic potential of LXA4 and a synthetic 15(R)-Benzo-LXA4-analogue was investigated. nih.govnih.gov

    The obese mice presented with CKD, characterized by increased albuminuria. nih.gov Treatment with both LXA4 and its benzo-analogue significantly attenuated this obesity-induced albuminuria. nih.gov The lipoxins also reduced urinary H2O2, a marker of renal injury and free radical production. nih.govnih.gov Pathologically, the HFD-induced glomerular and mesangial matrix expansion were significantly attenuated by the lipoxin treatments. nih.govnih.gov The protective effects appeared to be mediated by the attenuation of systemic inflammation originating from adipose tissue, as LXA4 decreased adipose inflammation by reducing TNF-α and CD11c+ M1-macrophages while restoring CD206+ M2-macrophages. nih.govnih.gov Interestingly, these renal protective effects were found to be independent of adiponectin. nih.gov

    Table 4: Effects of Lipoxin A4 in a Mouse Model of Obesity-Induced Chronic Kidney Disease

    Parameter High-Fat Diet (Obese) Model High-Fat Diet + Lipoxin A4/Analogue
    Albuminuria Increased Significantly attenuated nih.gov
    Urinary H2O2 Increased Attenuated nih.govnih.gov
    Glomerular Expansion Increased Significantly attenuated nih.govnih.gov
    Mesangial Matrix Expansion Increased Significantly attenuated nih.gov
    Adipose Tissue TNF-α Increased Decreased nih.govnih.gov
    Adipose M1-Macrophages (CD11c+) Increased Attenuated nih.govnih.gov

    Research in Cardiometabolic Diseases

    Research into this compound and its related compounds extends to cardiometabolic diseases, with a particular focus on atherosclerosis, a condition characterized by chronic inflammation within the arterial wall.

    Atherosclerosis Progression Models

    The therapeutic potential of aspirin-triggered lipoxin A4 (ATL), an epimer of LXA4, has been investigated in mouse models of atherosclerosis. nih.govnih.gov In apolipoprotein E deficient (ApoE-/-) mice, a standard model for studying atherosclerosis, treatment with ATL was shown to block the progression of the disease. nih.govnih.govmetabolomics.se

    The administration of ATL to ApoE-/- mice with established atherosclerosis resulted in a halt in the growth of atherosclerotic lesions in both the aortic root and the thoracic aorta. nih.govmetabolomics.se This athero-protective effect was associated with a reduction in local and systemic inflammation. nih.govnih.gov Specifically, ATL treatment reduced the infiltration of macrophages into the atherosclerotic plaques and decreased the number of apoptotic cells within the lesions. nih.gov Furthermore, the mRNA levels of several pro-inflammatory cytokines and chemokines were reduced in both the spleen and the aorta. nih.gov The mechanism of action was shown to be mediated through the Fpr2 receptor, as the protective effects of ATL were absent in ApoE-/- mice lacking this receptor. nih.govnih.gov These findings highlight the potential of targeting inflammation resolution pathways as a therapeutic strategy for atherosclerosis. nih.govmetabolomics.se

    Table 5: Effects of Aspirin-Triggered Lipoxin A4 (ATL) in an ApoE-/- Mouse Model of Atherosclerosis

    Parameter Vehicle-Treated ApoE-/- Mice ATL-Treated ApoE-/- Mice
    Atherosclerosis Progression Significant progression Blocked nih.govnih.govmetabolomics.se
    Plaque Macrophage Infiltration Present Reduced nih.gov
    Plaque Apoptotic Cells Present Reduced nih.gov
    Aortic/Splenic Pro-inflammatory mRNA Elevated Reduced nih.gov

    Type 2 Diabetes Mellitus Complications

    Lipoxin A4 (LXA4) and its synthetic analogs have demonstrated significant therapeutic potential in preclinical models of type 2 diabetes mellitus complications by targeting the underlying inflammatory processes. Research has primarily focused on diabetic nephropathy, retinopathy, and neuropathy.

    In the context of diabetic kidney disease , studies have shown that LXA4 and its analog, Benzo-LXA4, can attenuate the development of albuminuria, mesangial expansion, and collagen deposition in murine models. plos.org Notably, administration of these compounds not only prevented but also reversed established kidney disease, preserving kidney function. plos.org This therapeutic effect is linked to the modulation of key inflammatory and fibrotic pathways, including the inhibition of signals such as TNF-α, IL-1β, and NF-κB. plos.org

    For diabetic retinopathy , a leading cause of blindness in diabetic patients, LXA4 is proposed as a potential therapeutic agent due to its potent anti-inflammatory and anti-angiogenic properties. nih.govfrontiersin.org It has been shown to suppress the production of pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), various interleukins, and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org Furthermore, LXA4 can inhibit the expression of vascular endothelial growth factor (VEGF), a key driver of the abnormal blood vessel growth characteristic of diabetic retinopathy. nih.govnih.gov Animal models of diabetes have shown that diabetic subjects often have lower levels of LXA4, suggesting a deficiency in this protective mediator. nih.govresearchgate.net

    Diabetic neuropathy , a common and often painful complication, has also been a subject of investigation. A study using a rat model of diabetes found that aspirin-triggered lipoxin A4 (ATL), a stable analog of LXA4, significantly reduced neuropathic pain and anxiety-like behaviors. nih.gov This suggests that enhancing the lipoxin pathway could be a viable strategy for managing the debilitating symptoms of diabetic neuropathy. nih.gov

    Table 1: Preclinical Research Findings of Lipoxin A4 and its Analogs in Diabetic Complications

    ComplicationModel SystemCompound(s) StudiedKey Findings
    Diabetic Nephropathy Murine model (ApoE-/- mice with streptozotocin-induced diabetes)Lipoxin A4 (LXA4), Benzo-LXA4Attenuated albuminuria, mesangial expansion, and collagen deposition; Reversed established kidney disease. plos.org
    Diabetic Retinopathy N/A (Review of preclinical potential)Lipoxin A4 (LXA4)Suppresses angiogenesis and pro-inflammatory mediators (PGE2, IL-6, TNF-α); Inhibits VEGF expression. nih.govfrontiersin.orgnih.gov
    Diabetic Neuropathy Male diabetic ratsAspirin-Triggered Lipoxin A4 (ATL)Reduced neuropathic pain and anxiety-like behaviors. nih.gov

    Emerging Therapeutic Applications

    The hyperinflammatory response, often termed a "cytokine storm," is a critical factor in the severity of COVID-19, leading to acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Lipoxin A4 (LXA4) has emerged as a potential therapeutic agent due to its potent pro-resolving and anti-inflammatory properties. Studies have suggested that LXA4 and other specialized pro-resolving mediators (SPMs) may have protective effects in inflammatory pulmonary diseases. nih.gov

    Research indicates that LXA4 can ameliorate lipopolysaccharide (LPS)-induced ALI in mouse models by regulating the ACE2-Ang-(1-7)-Mas axis, a pathway also implicated in SARS-CoV-2 entry into cells. nih.gov LXA4 was found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β while increasing the anti-inflammatory cytokine IL-10. nih.gov Furthermore, LXA4 has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov

    Clinical observations in COVID-19 patients have revealed a correlation between LXA4 levels and disease severity. One study found that serum levels of LXA4 were significantly reduced in deceased patients compared to those with mild or severe disease, suggesting that a deficiency in this pro-resolving mediator may contribute to worse outcomes. frontiersin.org Conversely, another pilot study on hospitalized non-severe COVID-19 patients showed that LXA4 levels significantly increased within 48-72 hours after therapeutic interventions, and this increase correlated with common inflammatory markers. nih.govmedrxiv.org This suggests that LXA4 could be a valuable marker for assessing treatment response. nih.govmedrxiv.org The potential of LXs to inhibit inflammatory signaling pathways like TLR-4/MyD88, which are activated in COVID-19, further supports their investigation as a therapeutic strategy to mitigate the hyperinflammation associated with the disease. nih.govd-nb.info

    The role of inflammation in cancer progression is well-established, and pro-resolving mediators like Lipoxin A4 (LXA4) are being investigated for their anti-cancer potential.

    In pancreatic cancer , a particularly aggressive malignancy, LXA4 has been shown to attenuate cancer cell invasion. nih.govnih.gov Research using the Panc-1 human pancreatic cancer cell line demonstrated that LXA4 significantly inhibited cell invasion and the expression of matrix metalloproteinase-9 (MMP-9) and MMP-2, enzymes crucial for breaking down the extracellular matrix and facilitating metastasis. nih.govnih.gov The mechanism appears to involve the suppression of the ROS/ERK/MMPs signaling pathway. nih.govnih.gov Interestingly, a preliminary report found that peripheral levels of LXA4 were significantly higher in patients with pancreatic adenocarcinoma compared to healthy individuals, though no significant association was found with the clinical stage of the cancer. frontiersin.org

    In the context of colorectal cancer , there is evidence to suggest that the disease is associated with a deficiency of LXA4. jcancer.orgnih.govsemanticscholar.org Preclinical studies using a mouse colorectal cancer cell line (CT26) in a xenograft model showed that LXA4 could play different roles depending on the stage of tumor growth, inhibiting early tumor development but potentially promoting it in later stages. jcancer.org Early treatment with LXA4 was found to inhibit the expression of inflammatory mediators and the infiltration of leukocytes into the tumor microenvironment. jcancer.orgnih.gov Furthermore, LXA4 was shown to inhibit the proliferation and migration of colorectal cancer cells in vitro. jcancer.orgsemanticscholar.org A biomimetic of LXA4, NAP1051, demonstrated significant inhibition of tumor growth in mouse xenograft models of colorectal cancer, acting by modulating neutrophil and myeloid-derived suppressor cell populations within the tumor microenvironment.

    Excessive inflammation is a key driver of scar formation following surgical procedures and injuries. This compound (LXA4-ME) has shown promise in promoting wound healing and reducing scarring.

    A preclinical study specifically investigating the impact of LXA4-ME on scarring after cleft lip repair used a rabbit model. nih.gov The topical application of LXA4-ME resulted in improved wound healing and a significant reduction in visual scarring compared to a control group. nih.gov Histological analysis revealed that treatment with LXA4-ME led to a significant decrease in inflammatory cell infiltration and a lower density of collagen fibers. nih.gov The collagen fibers in the treated group were also more organized, resembling normal tissue rather than scar tissue. nih.gov These findings suggest that LXA4-ME limits scar formation by promoting the resolution of inflammation. nih.gov

    The therapeutic potential of LXA4 extends to other types of wounds as well. In a study on skin ulcers in rats, LXA4 encapsulated in poly-lactic-co-glycolic acid (PLGA) microparticles (LXA4-MS) significantly accelerated wound closure. plos.orgnih.gov Wounds treated with LXA4-MS showed an 80% closure by day 7, compared to 60% with soluble LXA4 and 39% with the vehicle. plos.orgnih.gov The treatment also reduced pro-inflammatory cytokines (IL-1β, TNF-α), decreased neutrophil infiltration, and increased markers associated with healing, such as TGF-β, collagen deposition, and blood vessel formation. plos.orgnih.gov

    Table 2: Emerging Therapeutic Applications of Lipoxin A4 and its Analogs

    Application AreaModel/Study TypeCompound(s) StudiedKey Findings
    COVID-19 Inflammation Murine ALI model, Human patient studiesLipoxin A4 (LXA4)Ameliorates lung injury; Reduces pro-inflammatory cytokines; Levels correlate with disease severity and treatment response. nih.govnih.govfrontiersin.orgmedrxiv.org
    Pancreatic Cancer Human pancreatic cancer cells (Panc-1)Lipoxin A4 (LXA4)Inhibited cell invasion; Downregulated MMP-2 and MMP-9 expression via ROS/ERK/MMP pathway. nih.govnih.gov
    Colon Cancer Murine xenograft model (CT26 cells)Lipoxin A4 (LXA4)Inhibited early tumor growth; Modulated tumor immune microenvironment. jcancer.orgnih.gov
    Cleft Lip Repair Rabbit modelThis compound (LXA4-ME)Reduced visual scarring; Decreased inflammatory cell infiltrate and collagen density. nih.gov
    Wound Healing Rat skin ulcer modelLipoxin A4-MS (microparticles)Accelerated wound closure; Reduced inflammation and increased healing markers. plos.orgnih.gov

    Synthetic Methodologies for Lipoxin A4 Methyl Ester and Its Analogs

    Chemical Synthesis Approaches for Lipoxin A4 Methyl Ester

    The synthesis of this compound and its analogs is a complex challenge due to the molecule's stereochemically rich structure, featuring multiple chiral centers and a conjugated tetraene system. Various synthetic methodologies have been developed to address these challenges, often employing convergent strategies and stereoselective reactions to achieve the desired molecular architecture with high precision.

    Convergent Total Synthesis Strategies

    A notable example is the total synthesis of 15-oxo-Lipoxin A4 methyl ester, a key metabolite of Lipoxin A4. nih.govnih.gov In this synthesis, the molecule was retrosynthetically disconnected into two main fragments: an eight-carbon haloalkene ester and a twelve-carbon MIDA-protected boronic ester. nih.gov These fragments were synthesized separately through multi-step sequences and then joined together near the end of the synthesis. nih.gov This convergent approach resulted in a 15-step total synthesis with the longest linear sequence being only nine steps. nih.gov Similarly, convergent strategies have been employed for synthesizing novel aromatic lactone analogues of Lipoxin A4. nih.gov

    Key Reactions: Sonogashira and Suzuki Cross-Couplings

    Palladium-catalyzed cross-coupling reactions are indispensable tools in the synthesis of lipoxins and their analogs, enabling the efficient formation of key carbon-carbon bonds. The Sonogashira and Suzuki reactions are particularly prominent in these synthetic routes. nih.govresearchgate.net

    The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a robust method used in this context. beilstein-journals.org For instance, in the synthesis of the twelve-carbon MIDA boronate fragment for 15-oxo-Lipoxin A4 methyl ester, a Sonogashira coupling was used twice: first to couple a bromo-vinyl allylic alcohol with trimethylsilylacetylene, and then to couple the resulting deprotected alkyne with a bromo-vinyl MIDA boronate to create a dien-yne structure. nih.gov

    The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. This reaction was the crucial step for connecting the two main fragments in the synthesis of 15-oxo-Lipoxin A4 methyl ester. nih.govnih.gov The MIDA-protected boronic ester fragment was hydrolyzed to its corresponding boronic acid and then coupled with the iodovinyl ester fragment using Suzuki conditions to assemble the trien-yne carbon skeleton of the target molecule. nih.gov The use of a MIDA boronate strategy simplifies the palladium-catalyzed coupling approach to forming the tetraene motif. nih.gov

    Table 1: Application of Cross-Coupling Reactions in Lipoxin Synthesis

    Reaction Coupling Partners Key Intermediate Formed Reference
    Sonogashira Coupling Bromo-vinyl allylic alcohol + Trimethylsilylacetylene En-yne intermediate nih.gov
    Sonogashira Coupling Deprotected alkyne + Bromo-vinyl MIDA boronate Dien-yne MIDA boronate fragment nih.gov

    | Suzuki Coupling | Boronic acid fragment + Iodovinyl ester fragment | Trien-yne skeleton of 15-oxo-LXA4Me | nih.govnih.gov |

    Wittig Olefination for Tetraene Motif Construction

    The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons olefination, are fundamental for constructing the carbon-carbon double bonds that form the characteristic tetraene system of lipoxins. nih.govresearchgate.net These reactions involve the coupling of a phosphorus ylide (phosphorane) with an aldehyde or ketone to form an alkene.

    In the synthesis of novel aromatic lactone analogues of Lipoxin A4, a classical E-selective Wittig olefination was a key step. nih.gov This reaction was used to create the central double bond of the molecule by coupling an aldehyde derived from 2-deoxy-D-ribose with a custom-synthesized phosphonium salt. nih.gov Similarly, in the synthesis of 15-oxo-Lipoxin A4 methyl ester, a Wittig-type homologation using methyl (triphenylphosphoranylidene)acetate was employed to extend the carbon chain of a protected ribose derivative. nih.gov The Wittig reaction and related olefination strategies are also central to the synthesis of other complex lipids, demonstrating their broad utility. researchgate.net

    Asymmetric Synthesis Techniques

    Controlling the stereochemistry of the multiple chiral centers in this compound is critical for its biological activity. Asymmetric synthesis techniques are therefore essential. These approaches often involve a combination of using starting materials from the "chiral pool" and employing stereoselective reactions. nih.govacs.org

    The synthesis of quinoxaline-containing Lipoxin A4 mimetics illustrates this combined approach. The required stereochemistry was established using both a chiral pool starting material (2-deoxy-D-ribose) and an asymmetric ketone hydrogenation reaction. nih.gov The use of chiral transition metal catalysts allows for the selective formation of either the (R) or (S) epimeric alcohols with ease. annualreviews.org Asymmetric epoxidation and dihydroxylation reactions are other powerful methods used to install specific stereocenters in the synthesis of lipoxins and related eicosanoids. researchgate.net

    Use of Specific Precursors (e.g., 15S-HETE methyl ester, 2-deoxy-D-ribose)

    The choice of starting material is crucial in streamlining the synthesis of complex molecules. For this compound and its analogs, specific precursors that already contain some of the required structural or stereochemical features are often utilized.

    15S-HETE methyl ester: Early chemical syntheses of Lipoxin A4 utilized 15S-HETE methyl ester as a starting material. mdpi.com This precursor already possesses the correct stereochemistry at the C15 hydroxyl group, a key feature of Lipoxin A4. The synthesis proceeds by protecting the hydroxyl group and then employing an iodolactonization method to construct the rest of the molecule. mdpi.com

    2-deoxy-D-ribose: This commercially available sugar is a common chiral pool starting material for the synthesis of lipoxins and their analogs. nih.govnih.govnih.gov It is particularly useful for establishing the (5S, 6R)-diol stereochemistry found in Lipoxin A4. nih.gov In several syntheses, the diol of 2-deoxy-D-ribose is first protected, often as a cyclic acetonide, before the carbon chain is elaborated through reactions like Wittig olefination. nih.govnih.govnih.gov This strategy has been successfully applied in the total synthesis of 15-oxo-Lipoxin A4 methyl ester and various synthetic mimetics. nih.govnih.gov

    Synthesis of 15-oxo-Lipoxin A4 Methyl Ester via MIDA Boronate Strategy

    The total synthesis of 15-oxo-Lipoxin A4 methyl ester, a primary metabolite of LXA4, provides a comprehensive example that integrates many of the aforementioned strategies. nih.govnih.gov This convergent synthesis was completed in 15 total steps with a 9-step longest linear sequence. nih.gov

    The synthesis begins with two readily available starting materials: 1-octyn-3-ol and the chiral pool precursor 2-deoxy-D-ribose. nih.gov

    Fragment A Synthesis (Iodovinyl Ester): 2-deoxy-D-ribose is used to set the (5S, 6R) diol stereochemistry. The synthesis involves protection of the diol as an acetonide, followed by a Wittig-type homologation to form an α,β-unsaturated ester. Subsequent steps create the required eight-carbon iodovinyl ester fragment. nih.gov

    Fragment B Synthesis (MIDA Boronate): Starting from 1-octyn-3-ol, a series of reactions including bromination and two sequential Sonogashira couplings are used to construct a twelve-carbon dien-yne. This fragment incorporates an N-methyliminodiacetic acid (MIDA) boronate, which is stable to various reaction conditions but can be readily deprotected for subsequent coupling. nih.gov

    Fragment Coupling and Final Steps: The MIDA group on Fragment B is hydrolyzed to reveal the boronic acid, which is then coupled with the iodovinyl ester (Fragment A) via a Suzuki reaction. nih.gov This key step assembles the carbon backbone. The final steps involve the reduction of the alkyne to form the Z-double bond of the tetraene, followed by deprotection and selective oxidation of the C15 alcohol to the ketone, yielding the final product, 15-oxo-Lipoxin A4 methyl ester. nih.gov

    Table 2: Key Steps in the Synthesis of 15-oxo-Lipoxin A4 Methyl Ester

    Step Description Key Reagents/Reaction Type Precursor(s)
    1 Establishment of (5S, 6R) stereochemistry Chiral Pool Synthesis 2-deoxy-D-ribose
    2 Formation of dien-yne fragment Sonogashira Couplings 1-octyn-3-ol
    3 Assembly of the carbon skeleton Suzuki Coupling of MIDA Boronate Iodovinyl ester and boronic acid fragments
    4 Formation of the tetraene motif Alkyne Reduction Zinc-based reduction

    | 5 | Final oxidation | Selective Oxidation | Dess-Martin periodinane |

    Development of Stable this compound Analogs

    Lipoxin A4 (LXA4) and its methyl ester form are potent endogenous lipid mediators that play a crucial role in the resolution of inflammation. However, their therapeutic potential is limited by their rapid metabolic inactivation in vivo. nih.govsemanticscholar.orgscispace.comnih.gov The primary routes of inactivation involve dehydrogenation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) and ω-oxidation. scispace.comcore.ac.uk This rapid breakdown necessitates the development of chemically and metabolically stable analogs that retain the beneficial biological activities of the parent compound while exhibiting an extended half-life. nih.govsemanticscholar.orgharvard.edu Synthetic strategies have focused on modifying the native structure of LXA4 to resist these enzymatic degradation pathways, leading to the creation of several generations of stable and potent analogs. nih.govannualreviews.orgnih.gov

    Structural Modifications for Enhanced Stability

    To overcome the inherent instability of this compound, researchers have employed various structural modification strategies. These modifications are designed to protect the molecule from enzymatic degradation without compromising its ability to interact with its target receptors, such as the formyl peptide receptor 2 (ALX/FPR2). nih.govucl.ac.ukfrontiersin.org Key approaches include substitutions at specific carbon positions, replacement of the labile tetraene system with more robust aromatic or heteroaromatic rings, and the incorporation of unique chemical moieties to serve as bioisosteres. nih.govannualreviews.orgresearchgate.net

    Methylation at C-15 and C-5 Positions

    One of the initial strategies to enhance the stability of LXA4 analogs was the introduction of a methyl group at the C-15 position. nih.govannualreviews.orgnih.gov This modification directly protects the C-15 hydroxyl group, a primary target for metabolic inactivation by 15-PGDH. scispace.comcore.ac.ukannualreviews.org The resulting 15(R/S)-methyl-LXA4 analog demonstrated resistance to rapid conversion by dehydrogenases while retaining the bioactivity of native LXA4. nih.govsemanticscholar.org Similarly, for Lipoxin B4 (LXB4), methylation at the C-5 position was employed to confer stability. nih.gov These first-generation analogs proved to be valuable tools for studying the actions of lipoxins both in vitro and in vivo. nih.govsemanticscholar.org

    Phenoxy and Para-Fluorophenoxy Substitutions

    Another successful approach to prevent metabolic degradation involves adding bulky groups at the omega-end of the molecule to block ω-oxidation. nih.gov The introduction of a phenoxy group at the C-16 position, creating 16-phenoxy-LXA4, was shown to protect the molecule from degradation and retain its biological functions, such as inhibiting neutrophil transmigration. nih.govsemanticscholar.orgharvard.edu

    To further enhance stability and potency, a fluorine atom was added to the phenoxy ring, resulting in para-fluorophenoxy substitutions. annualreviews.orgnih.gov The 15-epi-16-(para-fluoro)-phenoxy-LXA4 analog, in particular, has been widely used in preclinical studies and has shown significant protective effects in various inflammatory models, including ischemic acute renal failure and lung injury. scispace.comnih.gov These modifications effectively shield the molecule from both dehydrogenation and ω-oxidation, significantly improving its in vivo stability. nih.gov

    Heteroaromatic Substitutions (Imidazole, Oxazole, Isoquinoline)

    More recent strategies have focused on replacing the chemically unstable conjugated tetraene system of LXA4 with a stable aromatic or heteroaromatic ring. nih.govnih.govresearchgate.netrsc.org This modification not only confers greater chemical and metabolic stability but also allows for more efficient and convergent synthetic routes. nih.govnih.gov

    Fourth-generation lipoxin mimetics have incorporated heteroaromatic rings such as imidazole, oxazole, and isoquinoline into their core structure. annualreviews.org Quinoxaline-containing synthetic-LXA4-mimetics (QNX-sLXms) have also been developed. ucl.ac.ukacs.orgacs.org These heteroaromatic analogs have demonstrated potent anti-inflammatory properties, often comparable or superior to native LXA4. acs.orggoogle.com For example, pyridine-containing analogs were found to suppress the production of key pro-inflammatory cytokines. google.comresearchgate.net The development of these analogs has provided a new class of stable mimetics for exploring the therapeutic potential of lipoxins. frontiersin.org

    Bicyclo[1.1.1]pentane-Containing Analogues

    A novel approach in designing stable LXA4 analogs involves the incorporation of a bicyclo[1.1.1]pentane (BCP) moiety. acs.orgnih.govfigshare.com BCPs are recognized as sp³-rich surrogates and nonclassical bioisosteres for para-substituted arenes, tert-butyl groups, or alkynes. researchgate.netacs.org In the context of lipoxin analogs, the BCP moiety can be incorporated into the alkyl chain to serve as a metabolically resistant and more rigid replacement for the natural carbon chain. researchgate.net

    The synthesis of BCP-containing synthetic LXA4 mimetics (BCP-sLXms) has been achieved, and these compounds have been screened for their impact on inflammatory responses. acs.orgnih.govfigshare.com One specific imidazolo-BCP-sLXm was found to possess high anti-inflammatory activity, demonstrating the therapeutic potential of this class of analogs as novel inflammation regulators. nih.govnih.govfigshare.com

    Biological Evaluation of Synthetic Analogs in Preclinical Models

    The various synthetic analogs of this compound have undergone extensive biological evaluation in a range of preclinical models of inflammation. These studies have consistently demonstrated that stable analogs retain, and in some cases exceed, the anti-inflammatory and pro-resolving activities of native LXA4.

    First-generation analogs, such as 15(R/S)-methyl-LXA4 and 16-phenoxy-LXA4, were shown to effectively inhibit neutrophil transmigration across epithelial cell monolayers and adhesion to vascular endothelial cells. nih.govsemanticscholar.org They also proved to be potent chemoattractants for monocytes. harvard.edu The 15-epi-16-(para-fluorophenoxy)-lipoxin A4-methyl ester analog was found to be protective in a rat model of ischemic acute renal failure.

    Benzo-lipoxin A4 analogs, which feature a benzo-fused ring system instead of the tetraene unit, exhibit potent anti-inflammatory properties by significantly decreasing neutrophil infiltration in murine models of peritonitis. nih.govnih.gov These third-generation analogs also stimulate macrophage phagocytosis of apoptotic cells, a key step in the resolution of inflammation. nih.gov

    More recently developed heteroaromatic and BCP-containing analogs have also shown significant efficacy. Quinoxaline-containing mimetics attenuated inflammatory responses in murine models of acute peritonitis and paw swelling. ucl.ac.ukacs.org An imidazolo-BCP-sLXm demonstrated high anti-inflammatory activity in cellular assays. nih.govfigshare.com These synthetic analogs often exert their effects by activating the ALX/FPR2 receptor, inhibiting the NF-κB signaling pathway, and reducing the production of pro-inflammatory cytokines. ucl.ac.ukfrontiersin.orgacs.org

    Table 1: Biological Activities of Selected Stable Lipoxin A4 Analogs in Preclinical Models

    Analog Class Specific Analog Example Preclinical Model Key Biological Effect Reference
    Methylated 15(R/S)-methyl-LXA4 In vitro neutrophil transmigration Inhibited neutrophil migration and adhesion nih.gov
    Phenoxy Substituted 16-phenoxy-LXA4 In vitro neutrophil transmigration Inhibited neutrophil migration and adhesion nih.gov
    Para-fluorophenoxy 15-epi-16-(para-fluoro)-phenoxy-LXA4-methyl ester Rat ischemic acute renal failure Protective effects nih.gov
    Benzo-fused o- nih.govresearchgate.net-benzo-15-epi-LXA4 methyl ester Murine peritonitis Decreased neutrophil infiltration nih.govnih.gov
    Heteroaromatic Quinoxaline-containing sLXm ((R)-6) Murine peritonitis, Paw swelling Attenuated inflammatory responses ucl.ac.ukacs.org
    BCP-Containing Imidazolo-BCP-sLXm (6a) In vitro inflammatory assays High anti-inflammatory activity acs.orgnih.gov

    Table 2: List of Compounds

    Compound Name
    This compound
    15(R/S)-methyl-LXA4
    16-phenoxy-LXA4
    15-epi-16-(para-fluoro)-phenoxy-LXA4
    15-epi-16-(para-fluoro)-phenoxy-LXA4-methyl ester
    o- nih.govresearchgate.net-benzo-15-epi-LXA4 methyl ester
    Imidazolo-BCP-sLXm

    Advanced Research Methodologies and Translational Considerations

    In Vitro Research Paradigms

    The biological activities of Lipoxin A4 (LXA4) methyl ester, a more stable analog of the endogenous anti-inflammatory lipid mediator Lipoxin A4, have been investigated in a variety of in vitro systems. These studies are crucial for elucidating the compound's mechanisms of action at the cellular level.

    Primary Cell Cultures (e.g., Human Leukocytes, Monocytes, Astrocytes)

    Primary cell cultures offer a physiologically relevant context to study the effects of Lipoxin A4 methyl ester on cells directly involved in inflammatory and neurological processes.

    Human Leukocytes and Monocytes: Research has demonstrated that stable analogs of LXA4, including the methyl ester forms, are potent modulators of leukocyte function. In studies involving human monocytes, LXA4 analogs have been shown to be potent chemoattractants. Furthermore, in the context of leukocyte-endothelial cell interactions, stable LXA4 analogs, including methyl esters, have been observed to inhibit leukocyte rolling and adherence in in vitro models, suggesting a direct anti-inflammatory effect on these primary immune cells.

    Astrocytes: Primary astrocyte cultures have been instrumental in understanding the role of the lipoxin pathway in the central nervous system. Studies have shown that primary human astrocytes express the necessary biosynthetic pathways for lipoxins and the LXA4 receptor, FPR2. While much of the research has focused on LXA4 itself, the use of its stable methyl ester analog in related in vivo studies suggests that the findings on astrocyte modulation are relevant to this more stable form of the compound. Astrocytes have been shown to produce lipoxins, and this production is dysregulated under inflammatory conditions.

    Cell Line Models (e.g., Astrocytoma, Microglial)

    Immortalized cell lines provide a consistent and reproducible model system for investigating the molecular pathways affected by this compound.

    Astrocytoma Cells: The human astrocytoma cell line 1321N1 has been used as a model to study the anti-inflammatory effects of LXA4. In these cells, LXA4 was found to inhibit the interleukin-1β (IL-1β)-induced expression of the pro-inflammatory chemokine IL-8 and the adhesion molecule ICAM-1. This effect was mediated, at least in part, through the inhibition of the NF-κB signaling pathway.

    Microglial Cells: The immortalized murine microglial cell line BV-2 is a widely used model for studying neuroinflammation. Research has shown that LXA4 can modulate the activation and differentiation of BV-2 microglial cells, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS). LXA4 was observed to have an anti-inflammatory effect on LPS-induced microglial activation. Furthermore, studies have indicated that LXA4 can regulate microglial activation and differentiation through signaling pathways such as the Notch pathway. In a rat model of cerebral ischemia-reperfusion injury, this compound was found to inhibit the expression of phosphorylated JAK2, which was predominantly located in microglial cells.

    In Vivo Animal Models for Disease Pathogenesis and Therapeutic Efficacy

    Animal models are indispensable for evaluating the therapeutic potential of this compound in complex physiological and pathological conditions. These studies provide insights into its efficacy in various disease states and its effects on functional outcomes.

    Rodent Models of Ischemia, Hemorrhage, Pain, and Inflammation

    Ischemia: In a rat model of permanent focal cerebral ischemia, intracerebroventricular administration of this compound demonstrated significant neuroprotective effects. It was shown to reduce infarct volume, attenuate histological damage, and decrease the number of apoptotic neurons. These protective effects were associated with the inhibition of neutrophil infiltration, lipid peroxidation, and astrocyte activation, as well as a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

    Hemorrhage: The therapeutic potential of this compound has also been investigated in a rat model of intracerebral hemorrhage (ICH). In this model, treatment with this compound was found to reduce early brain injury. This protective effect was attributed to the inhibition of the nuclear factor kappa B (NF-κB)-dependent matrix metallopeptidase 9 (MMP-9) pathway, which plays a role in blood-brain barrier disruption.

    Pain: While direct studies on this compound in specific pain models are limited, research on LXA4 provides strong indications of its analgesic potential. For instance, in a mouse model of spinal cord injury, which is often associated with chronic neuropathic pain, LXA4 treatment significantly reduced mechanical pain hypersensitivity. This effect was linked to the modulation of microglial activation and the reduction of pro-inflammatory cytokine expression in the spinal cord.

    Inflammation: The anti-inflammatory properties of Lipoxin A4 and its analogs have been demonstrated in various models. For example, in a mouse model of titanium dioxide (TiO2)-induced arthritis, LXA4 administration reduced joint edema, mechanical and thermal hyperalgesia, and leukocyte recruitment.

    Evaluation of Neurological Deficits and Cognitive Function

    The impact of this compound on functional outcomes is a key aspect of its in vivo evaluation.

    Neurological Deficits: In the rat model of intracerebral hemorrhage, the efficacy of this compound was assessed using the modified neurological severity score (mNSS) and the rotarod test. Treatment with this compound significantly improved neurological function, as indicated by lower mNSS scores and better performance on the rotarod test compared to vehicle-treated animals nih.gov. Similarly, in a rat model of permanent focal cerebral ischemia, administration of this compound ameliorated neurological deficits nih.gov.

    Cognitive Function: The effect of this compound on cognitive impairment has been studied in a rat model of chronic cerebral hypoperfusion, which is relevant to vascular dementia. In this model, this compound was found to alleviate spatial learning and memory impairments, as assessed by the Morris water maze. This improvement in cognitive function was associated with the inhibition of neuronal loss in the CA1 region of the hippocampus and the attenuation of oxidative injury. In another study, this compound treatment in a rat model of vascular cognitive impairment was shown to improve brain morphological defects.

    Assessment of Organ-Specific Injury and Fibrosis

    Beyond the central nervous system, the protective effects of Lipoxin A4 and its analogs have been explored in models of organ-specific injury and fibrosis.

    Renal Injury and Fibrosis: Stable synthetic analogs of LXA4 have demonstrated significant renoprotective effects. For instance, an analog of 15-epi-lipoxin A4 methyl ester was shown to be protective in a murine model of ischemic acute renal failure. In a model of obesity-induced chronic kidney disease, lipoxins attenuated glomerular expansion and mesangial matrix deposition. In vitro studies using human renal mesangial cells have shown that LXA4 can modify the expression of profibrotic genes, suggesting a potential anti-fibrotic role in the kidney.

    Hepatic Fibrosis: In a mouse model of liver fibrosis induced by thioacetamide, treatment with LXA4 resulted in significant histological improvement. This was accompanied by a reduction in the expression of genes associated with liver fibrosis and an increase in the expression of genes related to liver regeneration.

    Cardiac Fibrosis: The therapeutic potential of LXA4 has been investigated in a mouse model of diabetes-associated cardiac dysfunction. In this model, treatment with LXA4 ameliorated myocardial fibrosis and improved cardiac function.

    Data Tables

    Table 1: In Vitro Effects of this compound and its Analogs

    Cell Type/Model Compound Key Findings
    Human Monocytes LXA4 stable analogs (including methyl esters) Potent chemoattractants
    Human Leukocytes LXA4 stable analogs (including methyl esters) Inhibition of leukocyte rolling and adherence
    1321N1 Human Astrocytoma Cells Lipoxin A4 Inhibition of IL-1β-induced IL-8 and ICAM-1 expression

    Table 2: In Vivo Effects of this compound in Rodent Models

    Disease Model Animal Key Findings
    Permanent Focal Cerebral Ischemia Rat Reduced infarct volume, attenuated histological damage, improved neurological deficits nih.gov
    Intracerebral Hemorrhage Rat Reduced early brain injury, improved neurological function nih.gov
    Chronic Cerebral Hypoperfusion Rat Alleviated spatial learning and memory impairments

    Compound List

    Biochemical and Molecular Biology Techniques

    A variety of well-established laboratory techniques are fundamental to understanding the biological effects of this compound at the molecular level.

    Gene Expression Analysis (Real-time quantitative PCR, Luciferase Reporter Assays)

    Real-time quantitative PCR (qPCR) is a cornerstone technique for quantifying changes in gene expression following treatment with this compound. This method allows for the sensitive and specific measurement of messenger RNA (mRNA) levels of target genes. For instance, studies have utilized qPCR to demonstrate that this compound can modulate the expression of genes involved in inflammatory pathways. In a rat model of cerebral ischemia-reperfusion injury, treatment with this compound was shown to affect the mRNA levels of STAT3 and SOCS3, key components of the JAK/STAT signaling pathway nih.gov.

    Luciferase Reporter Assays are employed to investigate the effect of this compound on the activity of specific transcription factors and their signaling pathways. While direct studies on the methyl ester are not extensively detailed, research on the parent compound, Lipoxin A4, has shown its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response nih.govnih.goveuropeanreview.orgnih.gov. In a typical luciferase reporter assay, cells are transfected with a plasmid containing a luciferase gene under the control of a promoter with binding sites for a specific transcription factor (e.g., NF-κB). An increase or decrease in luciferase activity upon treatment with this compound would indicate a corresponding change in the transcription factor's activity. Given that this compound often mimics the biological activities of Lipoxin A4, it is a valuable tool for studying its influence on inflammatory gene regulation.

    Protein Expression and Phosphorylation Analysis (Western Blotting, Immunofluorescence)

    Western Blotting is an indispensable technique for detecting and quantifying specific proteins in a sample. This method has been widely used to assess the impact of this compound on the expression and phosphorylation status of key signaling proteins. For example, in a rat model of intracerebral hemorrhage, Western blotting revealed that treatment with this compound down-regulated the expression of NF-κB and matrix metallopeptidase-9 (MMP-9) mdpi.comdoaj.org. Similarly, in a model of chronic cerebral hypoperfusion, this compound was found to upregulate the expression of proteins related to autophagy and endoplasmic reticulum stress nih.gov. The technique allows for the visualization of changes in protein levels, providing insights into the molecular targets of this compound.

    Immunofluorescence offers a powerful way to visualize the subcellular localization of specific proteins within cells or tissues. This technique has been used to demonstrate the effects of Lipoxin A4 on protein distribution. For instance, immunofluorescence has been employed to show that Lipoxin A4 can reduce the nuclear translocation of the p65 subunit of NF-κB in synovial fluid leukocytes, indicating an inhibition of NF-κB activation nih.gov. This method provides spatial context to the biochemical data obtained from techniques like Western blotting. Confocal microscopy is often used in conjunction with immunofluorescence to obtain high-resolution images nih.govscielo.brfrontiersin.org.

    Cytokine and Chemokine Quantification (ELISA)

    Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines, chemokines, and other soluble proteins in biological fluids. This technique is crucial for evaluating the anti-inflammatory effects of this compound. Studies have shown that treatment with this compound can significantly reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) in brain tissue following cerebral ischemia-reperfusion injury nih.gov. ELISA provides quantitative data on the modulation of inflammatory mediators, which is a key aspect of the therapeutic potential of this compound.

    CytokineEffect of this compoundExperimental ModelReference
    Interleukin-6 (IL-6)Reduced ConcentrationRat Cerebral Ischemia-Reperfusion nih.gov
    Tumor Necrosis Factor-α (TNF-α)Reduced ProductionRat Permanent Focal Cerebral Ischemia frontiersin.org
    Interleukin-1β (IL-1β)Reduced ProductionRat Permanent Focal Cerebral Ischemia frontiersin.org

    Apoptosis Detection (TUNEL Assay)

    The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. This technique has been instrumental in demonstrating the anti-apoptotic effects of this compound. In a rat model of intracerebral hemorrhage, the TUNEL assay showed that treatment with the compound reduced the number of apoptotic neuronal cells nih.gov. This provides direct evidence of the protective role of this compound against cell death in pathological conditions.

    Experimental ModelObserved Effect of this compoundReference
    Rat Intracerebral HemorrhageReduced number of TUNEL-positive apoptotic cells nih.gov
    Rat Permanent Focal Cerebral IschemiaDecreased number of apoptotic neurons frontiersin.org

    Oxidative Stress Marker Assessment (e.g., 4-Hydroxynonenal)

    The assessment of oxidative stress markers is critical for understanding the protective mechanisms of this compound. 4-Hydroxynonenal (4-HNE) is a major and toxic aldehyde product of lipid peroxidation and serves as a reliable marker of oxidative stress. The formation of 4-HNE-protein adducts can be measured to quantify the extent of oxidative damage. In a rat model of chronic cerebral hypoperfusion, immunohistochemical staining for 4-HNE was used to show that this compound reduced lipid peroxidative production in the hippocampus nih.gov. This indicates that the compound can mitigate oxidative damage in the brain. The analysis of 4-HNE adducts can be performed using techniques such as mass spectrometry and immunochemistry ru.nl.

    Advanced Analytical and Imaging Techniques

    Beyond standard biochemical and molecular biology methods, advanced analytical and imaging techniques provide deeper insights into the behavior and effects of this compound.

    Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS), is a powerful tool for the detection and quantification of this compound and its metabolites in biological samples scielo.brresearchgate.net. These techniques offer high sensitivity and specificity, allowing for the precise measurement of the compound in complex matrices. Chiral chromatography can also be employed to separate and identify different stereoisomers nih.gov.

    High-Performance Liquid Chromatography (HPLC) is another chromatographic technique used for the separation, identification, and quantification of this compound nih.gov. It is often used in conjunction with other detection methods, such as mass spectrometry.

    In terms of advanced imaging, confocal microscopy is frequently used for high-resolution visualization of immunofluorescently labeled proteins and cells, providing detailed spatial information about the effects of this compound nih.govscielo.brfrontiersin.org. Intravital microscopy has been utilized to study the in vivo effects of stable Lipoxin A4 analogs on leukocyte-endothelial cell interactions in real-time within a living organism researchgate.net. Furthermore, in vivo imaging techniques, such as those involving radiolabeling, have been developed to track the biodistribution of lipoxin formulations. For instance, technetium-99m-labeled nano-lipoxin A4 has been used to evaluate its pharmacokinetic profile in rodent models mdpi.com.

    Translational Research and Clinical Study Design Considerations

    Extensive preclinical studies in various animal models have demonstrated the efficacy and safety of this compound in a range of inflammatory conditions. These studies are a critical step in the translational pathway, providing the foundational evidence required to move into human clinical trials.

    In a rat model of intracerebral hemorrhage, treatment with this compound was shown to reduce early brain injury and protect the blood-brain barrier. nih.govtmc.edu The compound significantly reduced levels of pro-inflammatory cytokines, improved neurological function, and decreased neuronal apoptosis and cerebral edema. nih.govtmc.edu These protective effects were associated with the inhibition of the NF-κB-dependent matrix metallopeptidase 9 (MMP-9) pathway. nih.govtmc.edu

    Another study in a rat model of vascular cognitive impairment found that this compound improved cognitive deficits and brain morphological defects. scielo.br The mechanism was linked to the regulation of proteins related to autophagy and endoplasmic reticulum stress in the hippocampus. scielo.br Furthermore, in a mouse model of titanium dioxide-induced arthritis, Lipoxin A4 demonstrated dose-dependent analgesic and anti-inflammatory effects, reducing mechanical and thermal hyperalgesia, edema, and leukocyte recruitment without causing toxicity to the liver, kidney, or stomach. nih.gov

    The following table summarizes the findings from key preclinical efficacy studies of this compound.

    Animal Model Key Findings Proposed Mechanism of Action
    Rat Model of Intracerebral HemorrhageReduced brain injury, improved neurological function, decreased neuronal apoptosis and cerebral edema. nih.govtmc.eduInhibition of the NF-κB-dependent MMP-9 pathway. nih.govtmc.edu
    Rat Model of Vascular Cognitive ImpairmentImproved cognitive deficits and brain morphology. scielo.brRegulation of autophagy and endoplasmic reticulum stress-related proteins. scielo.br
    Mouse Model of TiO2-Induced ArthritisReduced pain-like behavior, inflammation, and leukocyte recruitment. nih.govReduction of pro-inflammatory cytokines and NF-κB activation. nih.gov

    The promising preclinical data for Lipoxin A4 analogs, including this compound, have led to their evaluation in early-phase clinical trials. These studies are designed to assess the safety, tolerability, and preliminary efficacy of the compound in humans.

    A notable application has been the topical administration of a Lipoxin A4 analog, 15(R/S)-methyl-LXA4, for the treatment of infantile eczema. A two-center, double-blind, placebo-controlled study found that a cream containing this compound significantly reduced the severity of eczema and was well-tolerated, with an efficacy similar to that of a topical corticosteroid. nih.gov

    In the context of respiratory diseases, an inhaled formulation of a Lipoxin A4 analog, 5(S),6(R)-LXA4 methyl ester, was investigated in a pilot study for the treatment of asthmatic children with acute episodes. The study, which included 50 patients, demonstrated that the inhaled solution was well-tolerated and showed efficacy in improving pulmonary function. No clinical adverse events were observed, and safety parameters remained within normal limits.

    Furthermore, a Phase 1/2 clinical trial was designed to assess the safety and preliminary efficacy of a Lipoxin A4 analog, BLXA4-ME, as an oral rinse for the treatment of gingivitis. This randomized, placebo-controlled, double-blind trial highlights the potential application of this compound in oral inflammatory conditions. The methyl ester form is designed to be converted to the more active free-acid form in vivo by non-specific esterase activity.

    The table below provides an overview of early-phase clinical trials involving this compound and its analogs.

    Clinical Indication Formulation/Route of Administration Key Findings/Study Design
    Infantile EczemaTopical cream (15(R/S)-methyl-LXA4)Significantly reduced eczema severity, well-tolerated, efficacy comparable to topical corticosteroids. nih.gov
    Asthma in ChildrenInhaled solution (5(S),6(R)-LXA4 methyl ester)Improved pulmonary function, well-tolerated, no adverse events reported in a pilot study.
    GingivitisOral rinse (BLXA4-ME)Phase 1/2 trial to assess safety and preliminary efficacy.

    Assessment of Clinical Efficacy and Patient Outcomes

    The evaluation of this compound and its analogs in clinical and preclinical settings involves a multifaceted approach, utilizing a range of scoring systems, patient-reported outcomes, and specific biomarkers to quantify therapeutic effects. The assessment of clinical efficacy is tailored to the specific inflammatory condition being treated, focusing on measurable improvements in disease severity, quality of life, and underlying pathological processes.

    Dermatological Conditions

    In the context of inflammatory skin diseases such as infantile eczema, clinical efficacy has been rigorously assessed using established dermatological scoring systems. A double-blind, placebo-controlled study involving a 15(R/S)-methyl-lipoxin A4 cream used several key metrics to determine its effectiveness. researchgate.net The primary endpoints included the Severity Scale Score (SSS) and the Eczema Area and Severity Index (EASI), both of which are standard tools for grading the extent and severity of eczema. researchgate.net Additionally, the Infants' Dermatitis Quality of Life Index (IDQOL) was employed to capture the impact of the treatment on the patients' well-being from a broader perspective. researchgate.net The study found that the 15(R/S)-methyl-LXA4 cream significantly reduced the SSS, EASI, and IDQOL scores, indicating a marked relief in severity and an improvement in the quality of life for the patients. researchgate.net These findings suggest that lipoxin analogs can effectively mitigate the clinical manifestations of infantile eczema. researchgate.netnih.gov

    Table 1: Clinical Efficacy Assessment in Infantile Eczema

    Efficacy Endpoint Measurement Tool Outcome with 15(R/S)-methyl-LXA4
    Disease Severity Severity Scale Score (SSS) Significantly reduced
    Eczema Area & Severity Eczema Area and Severity Index (EASI) Significantly reduced

    Respiratory Diseases

    For respiratory conditions like asthma, the assessment of efficacy centers on pulmonary function and the underlying inflammation. A pilot study investigating an inhaled lipoxin A4 mimetic, 5(S),6(R)-LXA4 methyl ester, in children experiencing acute moderate asthma episodes demonstrated its potential as a therapeutic agent. researchgate.net The efficacy of this compound was evaluated by its ability to reduce pulmonary inflammation and bronchial hyper-responsiveness, which are hallmarks of asthma. researchgate.net The study reported positive outcomes, suggesting that inhaled lipoxin analogs could represent a novel therapeutic strategy for managing childhood asthma. researchgate.netresearchgate.net

    Neurological Injury

    In preclinical models of neurological injury, such as intracerebral hemorrhage (ICH), the assessment of this compound's efficacy involves a combination of functional and molecular evaluations. In a rat model of ICH, treatment with this compound led to significant improvements in neurological function, as measured by the modified neurological severity score (mNSS) and the rotarod test for motor function. nih.govnih.gov

    Beyond functional recovery, the study delved into the compound's effect on the underlying pathology. Efficacy was further assessed by measuring:

    Cerebral Edema : A notable reduction in brain water content indicated a decrease in swelling. nih.gov

    Neuronal Apoptosis : The TUNEL assay showed a reduction in neuronal cell death in the treated group. nih.gov

    Inflammatory Cytokines : this compound treatment decreased the overexpression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-β. nih.gov

    Blood-Brain Barrier Integrity : The compound's protective effects were linked to the inhibition of the NF-κB-dependent matrix metallopeptidase 9 (MMP-9) pathway, which plays a crucial role in inflammation and blood-brain barrier disruption. nih.govnih.gov

    Molecular Markers : Western blot analysis measured the protein expression of NF-κB, MMP-9, and tight junction proteins like zonula occludens-1 (ZO-1) and claudin-5. nih.gov

    In a rat model of cerebral ischemia-reperfusion injury, this compound was shown to ameliorate neurologic dysfunction by inhibiting the JAK2/STAT3 signaling pathway, potentially through the upregulation of SOCS3 and suppression of IL-6 expression. scielo.br

    Table 2: Efficacy Assessment in a Rat Model of Intracerebral Hemorrhage

    Assessment Category Specific Endpoint Outcome with this compound
    Neurological Function Modified Neurological Severity Score (mNSS) Improved scores
    Rotarod Latencies Increased latency (improved motor function)
    Pathological Changes Brain Water Content (Edema) Reduced
    Neuronal Apoptosis (TUNEL Assay) Reduced
    Inflammatory Response Pro-inflammatory Cytokines (IL-1, IL-6, TNF-β) Decreased expression

    Periodontal Disease

    The clinical efficacy of lipoxin analogs has also been evaluated in the context of gingival inflammation. A randomized clinical trial using an oral rinse containing a Lipoxin A4 mimetic, methyl ester-benzo-lipoxin A4 (BLXA4), assessed outcomes over 28 days. frontiersin.org Efficacy was determined by measuring the change in the level of gingival inflammation and periodontal pocket depth (PD). frontiersin.org The results indicated that the BLXA4 oral rinse led to a greater decrease in gingival inflammation and a more significant reduction in pocket depth compared to both a placebo rinse and a no-rinse control group. frontiersin.org This highlights the potential of topically applied lipoxin analogs to reduce local inflammation in periodontal disease. frontiersin.org

    Challenges and Future Directions in Lipoxin A4 Methyl Ester Research

    Elucidation of Specific Cellular and Subcellular Sites of Action

    A primary challenge in the field is the precise mapping of the cellular and subcellular sites where Lipoxin A4 methyl ester exerts its effects. While it is understood that this compound acts as a more lipid-soluble prodrug of Lipoxin A4, a detailed understanding of its specific interactions is still unfolding.

    The primary receptor for Lipoxin A4 is the G protein-coupled receptor ALX/FPR2, which is expressed on a variety of cell types including neutrophils, monocytes, macrophages, epithelial cells, and neurons. proquest.comnih.govgoogle.combiomol.com Lipoxin A4 and its analogs stimulate monocyte adherence via this receptor at nanomolar concentrations and inhibit neutrophil transmigration at even lower levels by triggering cell type-specific intracellular signaling. Current time information in Las Vegas, NV, US. However, the precise binding kinetics and downstream signaling cascades initiated by the methyl ester form at this receptor, in comparison to the parent compound, require more detailed characterization.

    Future research must focus on:

    Receptor Occupancy and Signaling Dynamics: Investigating how the methyl ester modification affects binding affinity, receptor internalization, and the subsequent activation of intracellular signaling pathways like NF-κB and Nrf2 in different cell types. proquest.comnih.gov

    Subcellular Localization: Studies have shown that specific binding sites for Lipoxin A4 exist not only on the plasma membrane but also within subcellular compartments, including the granule, membrane, and nuclear fractions of neutrophils. nih.gov A key future direction is to determine the subcellular distribution of this compound and its active metabolite, and to understand the functional significance of these internal receptor interactions.

    Receptor-Independent Mechanisms: There is emerging evidence for receptor-independent actions, possibly mediated by metabolites of lipoxins. nih.gov Elucidating these alternative pathways is crucial for a complete understanding of the compound's bioactivity.

    Further Characterization of Repair Mechanisms in Neuroinflammation and Tissue Injury

    This compound has demonstrated significant therapeutic potential in models of neuroinflammation and tissue injury, primarily through its potent anti-inflammatory and pro-resolving actions. It has been shown to confer neuroprotection by reducing blood-brain barrier disruption, cerebral edema, and neuronal apoptosis in models of intracerebral hemorrhage and ischemic stroke. Current time information in Las Vegas, NV, US.mdpi.com

    The known repair mechanisms involve several key processes:

    Inhibition of Pro-inflammatory Pathways: this compound effectively suppresses the NF-κB signaling pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as matrix metallopeptidase 9 (MMP-9), which is implicated in blood-brain barrier breakdown. google.comCurrent time information in Las Vegas, NV, US.

    Modulation of Immune Cell Activity: The compound inhibits the infiltration of neutrophils into injured tissue and modulates the activation of microglia and astrocytes. nih.gov It also promotes the resolution of inflammation by enhancing the phagocytic clearance of apoptotic cells (efferocytosis) by macrophages and polarizing them towards an anti-inflammatory M2 phenotype. biomol.comnih.gov

    Regulation of Other Signaling Pathways: Research indicates that this compound can also modulate the JAK2/STAT3 pathway, another critical regulator of inflammation, potentially by upregulating suppressors of cytokine signaling (SOCS) proteins. nih.gov

    Despite this knowledge, a deeper understanding of the intricate repair mechanisms is needed. Future research should aim to:

    Deconstruct Cell-Specific Responses: Characterize the precise molecular changes induced by this compound in various cell types involved in tissue repair, including endothelial cells, fibroblasts, and resident stem/progenitor cells.

    Long-term Effects: Investigate the long-term consequences of this compound treatment on tissue remodeling, functional recovery, and the prevention of chronic inflammation and fibrosis. biomol.comglpbio.com

    Crosstalk between Pathways: Elucidate the complex interplay between the various signaling pathways (e.g., NF-κB, Nrf2, JAK2/STAT3) modulated by the compound to understand how it orchestrates a comprehensive pro-resolving and tissue repair response.

    Optimization of Analog Design for Enhanced Bioavailability and Potency

    A significant hurdle for the therapeutic use of native Lipoxin A4 is its rapid metabolic inactivation in vivo. glpbio.com While the methyl ester form offers improved stability, the optimization of analog design remains a critical area of research to enhance bioavailability, prolong half-life, and increase potency.

    Several generations of synthetic analogs have been developed to address these issues:

    First-Generation Analogs: These were designed to resist enzymatic degradation. Modifications included the introduction of a methyl or cyclohexyl group at the C-15 position or a phenoxy group at C-16, which successfully enhanced resistance to metabolic conversion while maintaining biological activity. glpbio.com

    Third-Generation Analogs (Benzo-lipoxins): A major advancement was the replacement of the chemically unstable conjugated tetraene system with a more stable benzo-fused ring. proquest.comnih.govmdpi.com This modification not only improved thermal and metabolic stability but also simplified the synthetic process. proquest.com These benzo-LXA4 analogs have demonstrated potent anti-inflammatory properties. proquest.commdpi.com

    3-Oxa Analogs: These were specifically designed to prevent metabolism via β-oxidation, resulting in an improved pharmacokinetic profile and enhanced stability. Current time information in Las Vegas, NV, US.

    Fourth-Generation Analogs: More recent designs incorporate heteroaromatic rings (e.g., imidazole, oxazole) to further refine potency and explore the structure-activity relationship with the ALX/FPR2 receptor. nih.gov

    Future directions in analog design will focus on:

    Structure-Activity Relationship (SAR) Studies: Continued exploration of modifications to all three regions of the lipoxin molecule (the upper and lower carbon chains and the core) to build a comprehensive SAR profile. This will guide the rational design of next-generation mimetics with superior therapeutic properties. nih.gov

    Pharmacokinetic Profiling: Rigorous in vivo testing of new analogs to assess their absorption, distribution, metabolism, and excretion (ADME) profiles, aiming for compounds with optimal half-lives for various clinical applications.

    Receptor-Specific Agonists: Designing analogs that exhibit high specificity and potent agonism for the ALX/FPR2 receptor to maximize on-target effects and minimize potential off-target activities.

    Addressing Synthetic Scalability and Cost-Effectiveness

    The complex stereochemistry of this compound and its analogs presents a significant challenge for large-scale, cost-effective synthesis. The total chemical synthesis of the native compound is often a multi-step, low-yield process, making it impractical for commercial production. Current time information in Las Vegas, NV, US.

    Research is actively exploring more efficient and scalable synthetic strategies:

    Convergent Synthetic Routes: These approaches, where different fragments of the molecule are synthesized independently before being combined, are generally more efficient for complex molecules. The development of benzo-lipoxin analogs has been facilitated by convergent routes utilizing techniques like palladium-mediated cross-coupling. nih.gov

    Stereoselective Reactions: The precise three-dimensional arrangement of the hydroxyl groups is critical for biological activity. Therefore, the development and optimization of stereocontrolled reactions, such as Sharpless asymmetric epoxidation and diastereoselective reductions, are paramount. acs.org

    Novel Coupling Strategies: The exploration of various chemical reactions to construct the carbon skeleton, including Wittig olefination, Suzuki cross-coupling, and Grubbs cross-metathesis, is ongoing. However, challenges such as low yields and difficult purification can limit the scalability of some of these methods. google.comglpbio.com

    The primary future challenge is to develop a synthetic pathway that is not only high-yielding and stereoselective but also economically viable for large-scale production. This will likely involve:

    Process Optimization: Optimizing reaction conditions, reagents, and purification methods to be suitable for industrial-scale manufacturing.

    Modular Synthesis: Developing flexible synthetic routes that allow for the easy generation of a diverse library of analogs for continued drug discovery and optimization efforts. proquest.com

    Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

    The biological actions of this compound are multifaceted, involving the modulation of numerous genes, proteins, and metabolic pathways. A comprehensive understanding of its mechanism of action requires a systems-level approach that integrates data from various "omics" platforms.

    Currently, our understanding is based on the study of specific pathways and molecules. For example, we know that this compound can regulate the expression of proteins involved in autophagy and endoplasmic reticulum stress, and modulate signaling pathways such as JAK2/STAT3 and NF-κB. Current time information in Las Vegas, NV, US.acs.org However, a global view of its cellular impact is lacking.

    Future research should leverage multi-omics technologies to build a more complete picture:

    Transcriptomics: Utilizing RNA sequencing to identify the entire set of genes whose expression is altered in response to this compound treatment in various cell types and disease models.

    Proteomics: Employing mass spectrometry-based proteomics to quantify global changes in protein expression and post-translational modifications, which will provide insights into the functional consequences of altered gene expression.

    Metabolomics and Lipidomics: Analyzing the broader changes in the cellular metabolome and lipidome to understand how this compound influences cellular metabolism and the balance of other bioactive lipid mediators.

    The ultimate challenge and future direction lies in the integration of these multi-omics datasets . A systems biology approach will be essential to construct detailed models of the complex regulatory networks that are modulated by this compound. This will allow researchers to move beyond linear pathways and understand the dynamic crosstalk between inflammation, resolution, and tissue repair processes, ultimately leading to the identification of novel therapeutic targets and biomarkers.

    Development of Advanced Delivery Systems for Targeted Therapeutic Intervention

    The therapeutic efficacy of this compound is intrinsically linked to its ability to reach and remain at the site of inflammation or injury in sufficient concentrations. Its inherent instability and short biological half-life, even as a more stable analog, necessitate the development of advanced drug delivery systems.

    Several promising strategies are currently under investigation:

    Hydrogel-Based Systems: Injectable, thermoresponsive hydrogels that are liquid at room temperature but form a gel at body temperature can serve as a depot for the localized and sustained release of this compound. proquest.comnih.govnih.gov This approach is being explored for conditions like periodontal disease and inflammation-mediated bone loss. proquest.comnih.gov

    Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as nanomicelles or polymeric nanoparticles, can protect it from premature degradation, improve its stability and bioavailability, and prolong its circulation time. nih.gov Nanomicellar formulations have been shown to enhance the half-life of Lipoxin A4 and promote its accumulation in organs of the reticuloendothelial system like the liver and spleen. nih.gov

    Electrospun Biomembranes: Incorporating the compound into biocompatible electrospun membranes offers a novel approach for localized delivery in applications such as wound healing or as coatings for medical implants. nih.gov

    Liposome-Hydrogel Composites: These hybrid systems combine the encapsulation properties of liposomes with the sustained-release capabilities of a hydrogel matrix, potentially offering enhanced stability and more controlled drug release profiles. mdpi.com

    The future of drug delivery in this field will focus on creating systems that are not only capable of sustained release but also of targeted delivery. This involves:

    Active Targeting: Functionalizing the surface of delivery vehicles (e.g., nanoparticles) with ligands such as antibodies or peptides that specifically bind to receptors overexpressed on target cells (e.g., activated immune cells at a site of inflammation).

    Stimuli-Responsive Systems: Designing carriers that release their payload in response to specific physiological cues in the diseased microenvironment, such as changes in pH or the presence of certain enzymes.

    Optimizing Carrier Properties: Fine-tuning the physicochemical properties of the delivery system (e.g., size, charge, material composition) to control its biodistribution, cellular uptake, and drug release kinetics for specific therapeutic applications.

    Exploration of Electrophilic Reactivity of Lipoxin Metabolites

    Recent research has uncovered a potentially novel, receptor-independent mechanism of action for lipoxins, mediated through their electrophilic metabolites. Lipoxin A4 can be oxidized in vivo by enzymes like 15-hydroxyprostaglandin dehydrogenase to form 15-oxo-Lipoxin A4. nih.govnih.gov

    This metabolite contains an electrophilic α,β-unsaturated ketone structure, which can react with nucleophilic amino acid residues, such as cysteine, on proteins. nih.govnih.gov This covalent modification can alter the function of redox-sensitive transcription factors and enzymes. Studies have shown that a membrane-permeable precursor of 15-oxo-LXA4 can activate the Nrf2 pathway, which controls the expression of antioxidant and cytoprotective genes, while inhibiting the pro-inflammatory NF-κB pathway. nih.govnih.gov This suggests that some of the anti-inflammatory and pro-resolving effects attributed to Lipoxin A4 may, in fact, be mediated by its electrophilic metabolites.

    This emerging area presents several exciting avenues for future research:

    Identifying Protein Targets: A key challenge is to identify the specific proteins that are targeted and modified by electrophilic lipoxin metabolites in different cell types. This will require advanced proteomic techniques to map these covalent adductions.

    Functional Consequences: Once targets are identified, the functional consequences of their modification must be determined. This will involve investigating how the electrophilic adduction alters protein activity, localization, and interaction with other molecules.

    Metabolite-Specific Analogs: There is an opportunity to design novel analogs that are either more readily converted to these reactive metabolites or that mimic their electrophilic properties. This could lead to a new class of pro-resolving drugs with distinct mechanisms of action.

    Rigorous Clinical Translation and Large-Scale Clinical Trials for Diverse Pathologies

    The therapeutic potential of Lipoxin A4 (LXA4) and its more stable analog, this compound, demonstrated in numerous preclinical studies, has spurred interest in their clinical translation for a wide range of inflammatory diseases. However, the journey from promising preclinical data to successful large-scale clinical application is fraught with challenges that researchers are actively working to overcome. The progression to rigorous, large-scale clinical trials is a critical step in establishing the efficacy and place in therapy for this class of pro-resolving mediators.

    A primary challenge in the clinical development of lipoxins is their inherent biochemical properties. Native LXA4 has a short half-life and is rapidly inactivated in vivo, limiting its systemic therapeutic application. This has necessitated the development of more stable synthetic analogs, including this compound and others with modifications to resist metabolic degradation. The complexity and cost of synthesizing these stable analogs also present hurdles for large-scale production and clinical studies.

    Despite these challenges, early-phase clinical trials have provided encouraging, albeit preliminary, evidence for the potential of LXA4 analogs in human diseases. These initial studies are crucial for gathering data to support the design of larger, more definitive clinical trials.

    One of the notable areas of investigation has been in inflammatory airway diseases. A pilot study involving asthmatic children with acute moderate episodes investigated the effects of inhaled 5(S),6(R)‑LXA4 methyl ester. The results of this small study indicated an improvement in pulmonary function parameters following the inhalation challenge.

    Another area of clinical exploration has been in skin inflammation. A study focusing on infantile eczema demonstrated that topical application of an LXA4 analog led to a significant reduction in eczema severity. These findings highlight the potential for localized delivery of LXA4 analogs to treat inflammatory conditions affecting specific tissues.

    While these smaller studies are promising, the need for large-scale, randomized, placebo-controlled clinical trials across diverse pathologies is paramount. Such trials are essential to rigorously evaluate the therapeutic efficacy of this compound and its analogs, and to understand their long-term outcomes in various patient populations.

    Currently, the clinical trial landscape for lipoxin-based therapies is still in its early stages. A search of clinical trial registries reveals a limited number of large-scale trials specifically investigating this compound. However, some trials are evaluating related compounds or measuring lipoxin levels as biomarkers. For instance, a Phase I trial was initiated to evaluate the safety and efficacy of an LXA4 analog, BLXA4-ME, as an oral rinse for gingivitis (NCT02342691). Additionally, a Phase III trial (ASTHMIRINE, NCT02906761) is investigating aspirin's role in uncontrolled asthma, with LXA4 levels being a measured outcome.

    The table below summarizes some of the key clinical investigations involving Lipoxin A4 analogs, providing a snapshot of the current state of clinical research in this field.

    Trial IdentifierCompound/InterventionPathologyPhaseStatusKey Findings/Objectives
    NCT02342691BLXA4-ME (Lipoxin A4 analog)GingivitisPhase IInformation not readily availableTo evaluate the safety and efficacy of an oral rinse.
    Not applicable5(S),6(R)‑LXA4 methyl esterAsthma (pediatric)Pilot StudyCompletedShowed improvement in pulmonary function.
    Not applicable15(R/S)-methyl-lipoxin A4Infantile EczemaNot applicableCompletedSignificantly reduced eczema severity.
    NCT02906761AspirinAsthmaPhase IIIInformation not readily availableMeasuring LXA4 levels as a study outcome.

    Future research efforts must focus on overcoming the existing barriers to clinical translation. This includes optimizing the formulation and delivery of this compound to enhance its stability and bioavailability. Furthermore, well-designed, adequately powered, and multicenter clinical trials are necessary to validate the promising preclinical and pilot clinical findings in larger and more diverse patient populations. These trials should encompass a wide range of inflammatory conditions, from cardiovascular and metabolic diseases to neuroinflammatory and autoimmune disorders, to fully explore the therapeutic potential of this unique pro-resolving mediator. The successful execution of such trials will be the ultimate determinant of the role of this compound in the future of anti-inflammatory and pro-resolution therapy.

    Q & A

    Q. What are the primary mechanisms through which Lipoxin A4 methyl ester exerts its neuroprotective effects in preclinical models?

    LXA4 ME mediates neuroprotection primarily via:

    • Inhibition of NF-κB-dependent pathways : Reduces pro-inflammatory cytokines and matrix metallopeptidase 9 (MMP-9) activity, mitigating blood-brain barrier disruption .
    • Activation of ERK/Nrf2 signaling : Enhances antioxidant responses, reducing oxidative stress in chronic cerebral hypoperfusion models .
    • Modulation of leukocyte trafficking : Suppresses neutrophil chemotaxis and transmigration at nM concentrations .
      Methodological Note: Use Western blotting for NF-κB/p65 subunit analysis and gelatin zymography for MMP-9 activity quantification .

    Q. Which experimental models are commonly used to investigate the therapeutic potential of LXA4 ME in neurological disorders?

    Model Dosage Administration Key Findings References
    Rat intracerebral hemorrhage (ICH)10 μg/kgIntravenousReduced neurological deficits, NF-κB/MMP-9 inhibition
    Rat permanent cerebral ischemia0.5 mg/kgIntraperitonealDecreased infarct volume, anti-apoptotic effects
    Chronic cerebral hypoperfusion10 μg/kgIntravenousImproved cognition via ERK/Nrf2 activation

    Q. What are the recommended storage conditions and solubility profiles for LXA4 ME to ensure experimental reproducibility?

    • Solubility : Ethanol or DMSO (≥95% purity recommended) .
    • Storage : Stable for ≥1 year at -80°C in ethanol solution; avoid repeated freeze-thaw cycles .
      Methodological Note: Pre-dissolve in ethanol before dilution in saline for in vivo studies to prevent aggregation .

    Advanced Research Questions

    Q. How can researchers reconcile contradictory findings regarding the anti-inflammatory efficacy of LXA4 ME across different disease models?

    Discrepancies arise due to:

    • Dosage and timing : Lower doses (e.g., 10 μg/kg) show efficacy in acute models (e.g., ICH), while higher doses may be required in chronic settings .
    • Model-specific pathology : NF-κB dominance in ICH vs. oxidative stress in cerebral hypoperfusion alters pathway prioritization .
    • Administration route : Intravenous delivery ensures rapid bioavailability in acute injury, whereas intraperitoneal may delay peak concentration .
      Recommendation: Conduct dose-response studies and compare tissue-specific pharmacokinetics using LC-MS .

    Q. What methodological considerations are critical when evaluating LXA4 ME’s impact on oxidative stress pathways?

    • Marker selection : Quantify Nrf2 nuclear translocation (immunofluorescence) and downstream targets (e.g., HO-1, SOD1) via qPCR .
    • Pathway crosstalk : Assess interactions between NF-κB and Nrf2 using dual-luciferase reporter assays to identify synergistic/antagonistic effects .
    • Controls : Include lipoxin receptor (ALX/FPR2) antagonists to confirm specificity .

    Q. How does LXA4 ME’s prodrug design influence its pharmacokinetic and pharmacodynamic properties compared to native lipoxins?

    • Enhanced lipid solubility : Improves blood-brain barrier penetration, critical for neuroprotection .
    • Extended half-life : Methyl esterification reduces enzymatic degradation, prolonging anti-inflammatory effects in vivo .
      Experimental Validation: Compare plasma half-life of LXA4 ME vs. native LXA4 using tandem mass spectrometry .

    Data Contradiction Analysis

    Q. Key Conflicts and Resolutions :

    • Anti-angiogenic vs. pro-repair effects : While LXA4 ME inhibits angiogenesis in tumor models , it promotes vascular repair in stroke via MMP-9 regulation . Resolution hinges on context-dependent signaling: NF-κB suppression dominates in injury models, whereas tumor microenvironments favor angiostatic pathways.
    • Dose-dependent efficacy : Lower doses (10 μg/kg) reduce inflammation in ICH , but higher doses (0.5 mg/kg) are required for anti-apoptotic effects in ischemia . Standardize dosing based on model severity and endpoint priorities.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Lipoxin A4 methyl ester
    Reactant of Route 2
    Reactant of Route 2
    Lipoxin A4 methyl ester

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.